Capsiamide-d3
Description
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Properties
IUPAC Name |
2,2,2-trideuterio-N-(13-methyltetradecyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLDBWWQKYLAHJ-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Capsiamide-d3: Chemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data for Capsiamide-d3 is publicly available. This guide synthesizes information from published data on its non-deuterated analog, Capsiamide, and the broader class of N-acyl amides to provide a comprehensive technical overview.
Introduction
This compound is the deuterated form of Capsiamide, a long-chain fatty acid amide. Its non-deuterated counterpart, N-(13-methyltetradecyl)acetamide, is naturally found in the essential oils of Capsicum species, commonly known as hot peppers. While Capsiamide itself is a minor constituent compared to the more pungent capsaicinoids, its structural similarity to endogenous signaling lipids, such as the endocannabinoids, suggests a potential for biological activity. The deuteration of the acetyl group in this compound makes it a valuable tool for metabolic studies, serving as an internal standard for mass spectrometry-based quantification of Capsiamide or as a tracer to investigate its metabolic fate.
Early studies on Capsiamide indicated its potential to modulate central nervous system activity, with observations of decreased spontaneous motor activity and prolonged pentobarbital-induced sleeping times in animal models. This points towards potential interactions with neuronal signaling pathways. This guide provides a detailed overview of the known and predicted chemical properties of this compound, along with proposed experimental protocols for its synthesis and analysis, and a discussion of its likely biological context based on the activities of related N-acyl amides.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,2,2-trideuterio-N-(13-methyltetradecyl)acetamide | PubChem |
| Synonyms | N-(13-Methyltetradecyl)acetamide-d3, Cap-A-d3, Capsi-amide-d3 | Pharmaffiliates[1] |
| CAS Number | 1795031-33-2 | Pharmaffiliates[1] |
| Molecular Formula | C₁₇H₃₂D₃NO | Pharmaffiliates[1] |
| Molecular Weight | 272.48 g/mol | Pharmaffiliates[1] |
| XLogP3-AA (Predicted) | 6.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 13 | PubChem |
Table 2: Predicted Physicochemical Properties of Capsiamide (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₅NO | PubChem |
| Molecular Weight | 269.47 g/mol | PubChem |
| Water Solubility | 0.00017 g/L | FooDB[2] |
| logP (Predicted) | 7.26 | FooDB |
| pKa (Strongest Acidic) | 17.59 | ChemAxon |
| pKa (Strongest Basic) | -1.9 | ChemAxon |
| Physiological Charge | 0 | ChemAxon |
| Polar Surface Area | 29.1 Ų | PubChem |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. The following sections provide representative methodologies based on standard organic chemistry techniques for the synthesis of N-acyl amides and analytical procedures for long-chain lipids.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the non-deuterated Capsiamide, followed by the introduction of the deuterium label.
Step 1: Synthesis of N-(13-methyltetradecyl)acetamide (Capsiamide)
This can be achieved through the N-acylation of 13-methyltetradecylamine with acetyl chloride or acetic anhydride.
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Materials: 13-methyltetradecylamine, acetyl chloride (or acetic anhydride), triethylamine (or another suitable base), and an aprotic solvent (e.g., dichloromethane, diethyl ether).
-
Procedure:
-
Dissolve 13-methyltetradecylamine and triethylamine in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
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Slowly add a stoichiometric equivalent of acetyl chloride (or acetic anhydride) dropwise to the cooled solution with stirring.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
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Quench the reaction by adding water.
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Separate the organic layer, wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(13-methyltetradecyl)acetamide.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
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Step 2: Deuteration to Yield this compound
A common method for introducing a trideuterated acetyl group is to use deuterated acetyl chloride (acetyl chloride-d3).
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Materials: 13-methyltetradecylamine, acetyl chloride-d3, triethylamine, and an aprotic solvent.
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Procedure: The procedure is identical to Step 1, with the substitution of acetyl chloride with acetyl chloride-d3.
Proposed Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using a combination of chromatographic and spectroscopic techniques.
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High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
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Chromatography: A reverse-phase C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) would be suitable for separation.
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Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode would be used. The precursor ion for this compound would be [M+H]⁺ at m/z 273.5. Product ions for fragmentation (e.g., loss of the deuterated acetyl group) would be monitored for confirmation and quantification.
-
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum in a suitable deuterated solvent (e.g., CDCl₃) would show signals corresponding to the long alkyl chain. The characteristic singlet for the acetyl methyl protons in Capsiamide (around 2.0 ppm) would be absent in the spectrum of this compound.
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¹³C NMR: The spectrum would show the resonances for the carbons of the 13-methyltetradecyl group and the carbonyl carbon of the amide. The signal for the deuterated methyl carbon would be a septet due to coupling with deuterium and would be shifted upfield compared to the non-deuterated analog.
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²H NMR: A single resonance would be observed for the three deuterium atoms of the acetyl group.
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Biological Activity and Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the biological activities of its non-deuterated form and other long-chain N-acyl amides provide strong indications of its potential mechanisms of action.
Known Biological Activities of Capsiamide
As previously mentioned, studies have shown that Capsiamide can decrease spontaneous motor activity and prolong sleeping time induced by sodium pentobarbital. This suggests that Capsiamide can cross the blood-brain barrier and interact with targets within the central nervous system that regulate arousal and motor control.
Putative Signaling Pathways
The structural resemblance of Capsiamide to N-arachidonoylethanolamine (anandamide), a key endocannabinoid, suggests that it may interact with components of the endocannabinoid system. Many N-acyl amides are known to modulate the activity of cannabinoid receptors (CB1 and CB2) and Transient Receptor Potential (TRP) channels.
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Cannabinoid Receptors (CB1 and CB2): CB1 receptors are highly expressed in the brain and are involved in regulating neurotransmitter release, which influences a wide range of physiological processes including mood, appetite, pain, and memory. CB2 receptors are primarily found on immune cells and are involved in modulating inflammatory responses. Long-chain N-acyl amides can act as agonists or antagonists at these receptors.
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Transient Receptor Potential (TRP) Channels: These are a group of ion channels involved in the sensation of temperature, pain, and taste. Several N-acyl amides have been shown to activate or modulate the activity of TRPV1, the receptor also activated by capsaicin.
The observed effects of Capsiamide on motor activity and sedation could be mediated through its interaction with CB1 receptors in brain regions such as the basal ganglia and hippocampus.
Conclusion
This compound is a valuable research tool for investigating the metabolism and biological activity of its naturally occurring analog, Capsiamide. While direct experimental data for this compound is scarce, its chemical properties can be reliably predicted, and plausible synthetic and analytical methods can be proposed based on established chemical principles. The known effects of Capsiamide on the central nervous system, coupled with the well-documented signaling roles of the broader class of N-acyl amides, strongly suggest that its biological effects are likely mediated through interactions with the endocannabinoid system, particularly cannabinoid and TRP receptors. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of Capsiamide and to explore its potential as a modulator of neuronal function.
References
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Capsiamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of deuterated Capsiamide (N-(4-hydroxy-3-methoxybenzyl)nonanamide). This isotopically labeled analog of the non-pungent capsaicinoid, Capsiamide, is a valuable tool in metabolic studies, pharmacokinetic analysis, and as an internal standard for quantitative bioanalysis. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow and the relevant biological signaling pathway.
Synthesis of Deuterated Capsiamide
The synthesis of deuterated Capsiamide is achieved through a two-step process involving the preparation of deuterated precursors followed by an amide coupling reaction. The key precursors are deuterated vanillylamine and deuterated nonanoic acid.
Synthesis of Deuterated Precursors
Deuterated Vanillylamine (d-Vanillylamine): The synthesis of d-vanillylamine can be accomplished by the reductive amination of vanillin with a deuterated reducing agent.
Deuterated Nonanoic Acid (d-Nonanoic Acid): Deuterated nonanoic acid can be synthesized from nonanoic acid via hydrogen-deuterium exchange reactions catalyzed by metals in the presence of D₂O.
Amide Coupling Reaction
The final step in the synthesis is the coupling of d-vanillylamine with d-nonanoic acid to form the amide bond of deuterated Capsiamide. Various coupling reagents can be employed for this reaction, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) and Hydroxybenzotriazole (HOBt) being an effective method.
Experimental Protocol: Synthesis of Deuterated Capsiamide
Materials:
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Deuterated vanillylamine hydrochloride (d-Vanillylamine HCl)
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Deuterated nonanoic acid (d-Nonanoic acid)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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4-Dimethylaminopyridine (DMAP)
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Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Acetonitrile (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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To a stirred solution of d-vanillylamine HCl (1.0 eq) in anhydrous acetonitrile, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.
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Add d-nonanoic acid (1.1 eq), EDC (1.2 eq), HOBt (0.1 eq), and DMAP (1.0 eq).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated Capsiamide.
Purification of Deuterated Capsiamide
Purification of the crude deuterated Capsiamide is essential to remove unreacted starting materials, coupling reagents, and byproducts. Reverse-phase column chromatography is a highly effective method for this purpose.
Experimental Protocol: Purification by Reverse-Phase Column Chromatography
Materials:
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Crude deuterated Capsiamide
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C18 reverse-phase silica gel
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Methanol (for sample loading)
Procedure:
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Prepare a column packed with C18 reverse-phase silica gel.
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Equilibrate the column with a mobile phase of acetonitrile and water (e.g., 65:35 v/v).
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Dissolve the crude deuterated Capsiamide in a minimal amount of methanol.
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Load the sample onto the column.
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Elute the column with the acetonitrile/water mobile phase, collecting fractions.
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Monitor the fractions by TLC or HPLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified deuterated Capsiamide.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis and purification of Capsiamide. It is important to note that the yields and recovery rates for the deuterated analog may vary but are expected to be in a similar range.
Table 1: Synthesis of N-Vanillylnonanamide (Non-deuterated)
| Reaction Step | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Amide Coupling | PyBOP | Dichloromethane | 3-7 | 28.81 - 86.44 | [1] |
| Amide Coupling | DCC | Dichloromethane | 24-48 | 28.81 - 86.44 | [1] |
| Amide Coupling | EDC/HOBt/DMAP | Acetonitrile | 14 | 65 | [2] |
Table 2: Purification of Capsaicinoids by Reverse-Phase Chromatography (Non-deuterated)
| Chromatographic Method | Stationary Phase | Mobile Phase | Recovery (%) | Purity (%) | Reference |
| Reverse-Phase Resin | SKP-10-4300 | Ethanol/Water | 85 | 92 | [3] |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water/Buffer | 75.07 | >98 | [4] |
| Reverse-Phase Argentation LC | C18 | Methanol/Water with AgNO₃ | ~97 | Not specified |
Characterization
The identity and purity of the synthesized deuterated Capsiamide should be confirmed by standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show the characteristic peaks for the vanillyl and nonanamide moieties. The integration of the signals will be consistent with the structure. In a fully deuterated nonanoic acid chain, the corresponding proton signals will be absent.
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²H NMR: The deuterium NMR spectrum will show signals corresponding to the positions of deuterium incorporation.
-
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Mass Spectrometry (MS):
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The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated Capsiamide. The isotopic distribution will confirm the level of deuterium incorporation.
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Mandatory Visualizations
Workflow for Synthesis and Purification of Deuterated Capsiamide
Caption: Workflow for the synthesis and purification of deuterated Capsiamide.
Capsaicin Signaling Pathway via TRPV1
References
- 1. Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability indicating reverse phase high performance liquid chromatography method for the estimation of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
Capsiamide-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Capsiamide-d3, a deuterated form of Capsiamide. Due to the limited availability of data specific to the deuterated variant, this guide focuses on the core compound, Capsiamide (N-(13-methyltetradecyl)acetamide), and offers generalized experimental protocols and potential signaling pathways relevant to its classification as a fatty acid amide.
Core Compound Data: this compound
A stable isotope-labeled version of Capsiamide, this compound, is primarily utilized as an internal standard in quantitative analytical studies, such as mass spectrometry, to ensure accuracy and precision.
| Identifier | Value | Source |
| CAS Number | 1795031-33-2 | [1] |
| Molecular Formula | C₁₇H₃₂D₃NO | [1] |
| Molecular Weight | 272.48 g/mol | [1] |
Overview of Capsiamide
Capsiamide is a long-chain fatty acid amide naturally found in the essential oil of various species of Capsicum, including hot peppers. As a member of the fatty acid amide (FAA) family, it is structurally related to a class of bioactive lipids that play significant roles in cellular signaling. While research on Capsiamide is not as extensive as for other FAAs like anandamide, its presence in widely consumed plants suggests a potential for biological activity. Some studies on related compounds from Capsicum have indicated potential antioxidant and antibacterial properties.
Potential Experimental Protocols
Detailed experimental protocols specifically for Capsiamide are scarce in the literature. However, established methodologies for the synthesis, extraction, purification, and biological evaluation of fatty acid amides can be adapted for the study of Capsiamide.
General Synthesis of N-Alkyl Acetamides
A common method for the synthesis of N-alkyl acetamides involves the N-alkylation of an amide with an alcohol or the reaction of an amine with an acetylating agent.
Example Protocol Outline:
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Reaction Setup: The corresponding amine (13-methyltetradecylamine) can be reacted with an acetylating agent such as acetyl chloride or acetic anhydride in an appropriate solvent (e.g., toluene) and in the presence of a base (e.g., triethylamine) to neutralize the acid byproduct.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Progress can be monitored by thin-layer chromatography.
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Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N-(13-methyltetradecyl)acetamide.
Extraction and Purification of Fatty Acid Amides from Plant Material
A general procedure for extracting fatty acid amides from plant tissues involves lipid extraction followed by solid-phase extraction for purification.
Protocol Outline:
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Homogenization and Lipid Extraction: Plant material (e.g., Capsicum fruit) is homogenized in a solvent system designed for lipid extraction, such as a mixture of chloroform and methanol. This process disrupts the cells and solubilizes the lipids, including Capsiamide.
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Phase Separation: Water is added to the homogenate to induce phase separation. The lipids, including Capsiamide, will be in the lower chloroform phase.
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Solid-Phase Extraction (SPE) for Purification: The lipid extract is concentrated and then subjected to solid-phase extraction. A normal-phase adsorbent can be used to separate the primary fatty acid amides from other lipid classes.[2]
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Elution and Analysis: The fatty acid amide fraction is eluted, and the solvent is evaporated. The purified extract can then be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]
Quantification in Biological Samples
Quantitative analysis of Capsiamide in biological matrices can be achieved using chromatographic methods coupled with mass spectrometry, with this compound as an internal standard.
Protocol Outline:
-
Sample Preparation: The biological sample is spiked with a known amount of this compound. Lipids are then extracted as described above.
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Chromatographic Separation: The extracted lipids are separated using gas chromatography (GC) or liquid chromatography (LC). An HP-5MS column for GC can provide good separation for saturated and unsaturated fatty acid amides.
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Mass Spectrometric Detection: The mass spectrometer is operated in a selected ion monitoring (SIM) mode to detect and quantify the parent compound and its deuterated internal standard.
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Data Analysis: The concentration of Capsiamide in the original sample is determined by comparing the peak area of the analyte to that of the internal standard.
Antibacterial Activity Assay
The potential antibacterial properties of Capsiamide can be assessed using standard microbiological assays.
Protocol Outline (Agar Well Diffusion Method):
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Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
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Plate Preparation: The bacterial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).
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Well Creation and Sample Addition: Wells are cut into the agar, and a solution of Capsiamide at a known concentration is added to the wells. A solvent control is also included.
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Incubation: The plates are incubated under appropriate conditions for the test bacteria (e.g., 24-48 hours at 37°C).
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Zone of Inhibition Measurement: The diameter of the clear zone around the well where bacterial growth is inhibited is measured to determine the antibacterial activity.
Potential Signaling Pathways
Specific signaling pathways for Capsiamide have not been elucidated. However, as a fatty acid amide, it may participate in pathways common to this class of molecules. Fatty acid amides are known to function as endogenous signaling lipids, with roles in processes like inflammation and neurotransmission.
A key regulatory enzyme in fatty acid amide signaling is the fatty acid amide hydrolase (FAAH), which is responsible for the degradation of these signaling molecules. The biosynthesis of primary fatty acid amides can occur through several proposed pathways, including the oxidative cleavage of N-acylglycines by peptidylglycine α-amidating monooxygenase (PAM).
Below is a generalized diagram illustrating a potential lifecycle for a fatty acid amide like Capsiamide, from biosynthesis to its potential interaction with cellular targets and subsequent degradation.
This diagram illustrates the potential biosynthesis of Capsiamide from its fatty acid precursor, its possible interaction with cellular receptors to elicit downstream effects, and its eventual degradation by enzymes such as FAAH.
Conclusion
This compound is a valuable tool for the analytical study of Capsiamide, a naturally occurring fatty acid amide. While direct research on Capsiamide's biological functions is in its early stages, its structural similarity to other well-characterized fatty acid amides suggests it may have interesting and unexplored biological activities. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for researchers to further investigate the properties and potential applications of this compound. Further studies are warranted to fully elucidate the specific mechanisms of action and therapeutic potential of Capsiamide.
References
A Technical Guide to Capsiamide-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Capsiamide-d3, a deuterated analog of Capsiamide, for its application in research settings. This document outlines its chemical properties, commercial availability, and its role as an internal standard in quantitative analysis. Furthermore, it delves into the relevant biological pathways and provides detailed experimental protocols and workflows.
Introduction to this compound
This compound (d3-N-(13-methyltetradecyl)acetamide) is a stable isotope-labeled form of Capsiamide, a naturally occurring long-chain fatty acid amide found in plants of the Capsicum genus. Due to its structural similarity and mass shift, this compound is an ideal internal standard for the accurate quantification of Capsiamide in biological matrices using mass spectrometry-based techniques.
Chemical Structure:
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Capsiamide: N-(13-methyltetradecyl)acetamide
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This compound: 2,2,2-Trideuterio-N-(13-methyltetradecyl)acetamide
The three deuterium atoms on the acetyl group provide a distinct mass difference, enabling clear differentiation from the endogenous, unlabeled Capsiamide in mass spectrometric analysis.
Commercial Suppliers and Quantitative Data
This compound is available from various commercial suppliers specializing in research chemicals and stable isotopes. While a specific Certificate of Analysis (CoA) should be requested from the supplier at the time of purchase, the following table summarizes typical product specifications.
| Parameter | Typical Specification |
| Chemical Name | This compound |
| Synonyms | N-(13-Methyltetradecyl)acetamide-d3, Cap-A-d3, Capsi-amide-d3 |
| CAS Number | 1795031-33-2[1] |
| Molecular Formula | C₁₇H₃₂D₃NO[1] |
| Molecular Weight | 272.48 g/mol [1] |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99% atom % D |
| Appearance | White to off-white solid |
| Storage | 2-8°C Refrigerator[1] |
Key Commercial Suppliers:
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Pharmaffiliates[1]
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MedChemExpress
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Toronto Research Chemicals
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Cayman Chemical
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Santa Cruz Biotechnology
Researchers should always obtain a lot-specific CoA from their chosen supplier for detailed quantitative data. Pharmaffiliates, for instance, provides a sample CoA for its products to registered users, which includes detailed information on purity and characterization.
Biological Context and Signaling Pathways
Capsiamide belongs to the family of fatty acid amides, which are a class of endogenous lipid signaling molecules. While research on Capsiamide itself is limited, its structural similarity to other well-studied fatty acid amides and capsaicinoids suggests potential biological activities.
One of the most relevant signaling pathways for structurally related compounds, such as capsaicin, is the Transient Receptor Potential Vanilloid 1 (TRPV1) pathway . TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the perception of pain and heat.
Activation of the TRPV1 receptor by an agonist leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the central nervous system, leading to the sensation of pain and heat. While direct evidence for Capsiamide as a potent TRPV1 agonist is still emerging, its structural features make it a candidate for interaction with this receptor.
Below is a diagram illustrating the generalized TRPV1 signaling pathway.
Experimental Protocols: Quantitative Analysis of Capsiamide using this compound
The primary application of this compound is as an internal standard for the accurate quantification of Capsiamide in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed protocol for the analysis of primary fatty acid amides, which can be adapted for Capsiamide.
Sample Preparation
The choice of sample preparation method depends on the biological matrix.
Method 1: Protein Precipitation (for Plasma and Urine)
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To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of a known concentration of this compound in methanol (internal standard working solution).
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex the mixture vigorously for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE) (for Saliva and Sweat)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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To 100 µL of saliva or sweat, add 10 µL of the this compound internal standard working solution.
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Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
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Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of fatty acid amides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 50% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
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Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
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Capsiamide: The precursor ion will be the [M+H]⁺ ion. The product ion will be a characteristic fragment, which needs to be determined by direct infusion of a standard.
-
This compound: The precursor ion will be the [M+H]⁺ ion (3 mass units higher than Capsiamide). The product ion will also be shifted by 3 mass units if the deuterium label is retained in the fragment, or will be the same as the unlabeled compound if the labeled part is lost.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a lipidomics study involving the quantification of Capsiamide using this compound as an internal standard.
Conclusion
This compound is an essential tool for researchers requiring accurate and precise quantification of Capsiamide in various biological matrices. Its use as an internal standard in LC-MS/MS-based methods helps to correct for variability in sample preparation and instrument response, ensuring high-quality data. Understanding the potential biological roles of Capsiamide, possibly through the TRPV1 signaling pathway, opens up avenues for further research in pharmacology and drug development. The protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in a research laboratory.
References
The Sentinel Molecule: Capsiamide-d3 in Advanced Capsaicinoid Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Capsiamide-d3, the deuterated analog of the naturally occurring capsaicinoid Capsiamide, has emerged as a critical tool in the precise and accurate study of capsaicinoids. Its isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, enabling researchers to overcome matrix effects and achieve reliable results in complex samples. This technical guide provides an in-depth overview of the role of this compound in capsaicinoid research, detailing its properties, applications, and the experimental protocols for its use.
Physicochemical Properties of this compound
This compound is a synthetic, isotopically labeled version of Capsiamide, where three hydrogen atoms on the acetyl methyl group have been replaced with deuterium. This substitution results in a molecule that is chemically identical to its natural counterpart but possesses a distinct molecular weight, allowing for its differentiation in mass spectrometric analysis.
| Property | Value | Source |
| IUPAC Name | 2,2,2-trideuterio-N-(13-methyltetradecyl)acetamide | --INVALID-LINK-- |
| Molecular Formula | C₁₇H₃₂D₃NO | --INVALID-LINK-- |
| Molecular Weight | 272.48 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 272.290694978 Da | --INVALID-LINK-- |
| CAS Number | 1795031-33-2 | --INVALID-LINK-- |
Role as an Internal Standard in LC-MS/MS Analysis
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of capsaicinoids in various matrices, including food products, biological samples, and pharmaceutical formulations.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it accurately corrects for variations in sample preparation, injection volume, and ionization efficiency.
Experimental Protocol: Quantification of Capsaicinoids in Vegetable Oil
This protocol is adapted from a method for analyzing capsaicinoids in edible oils and demonstrates a typical workflow where this compound would be employed.[1][2]
2.1.1. Sample Preparation
-
Spiking: Accurately weigh 1 g of the oil sample into a 15 mL centrifuge tube. Spike the sample with a known concentration of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Liquid-Liquid Extraction: Add 5 mL of n-hexane to the tube and vortex for 1 minute. Add 5 mL of a methanol/water (80:20, v/v) solution and vortex for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the lower methanol/water phase to a clean tube.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge with 5 mL of water/methanol (50:50, v/v).
-
Elute the capsaicinoids with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
2.1.2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
2.1.3. Predicted MRM Transitions for this compound
Based on the fragmentation patterns of similar N-substituted acetamides, the following MRM transitions can be predicted for this compound. These would need to be confirmed and optimized during method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 273.3 [M+H]⁺ | Predicted: 63.1 (CH₃COND₂⁺) | To be optimized |
| This compound | 273.3 [M+H]⁺ | Predicted: 213.2 ([M-CH₃COND₂]+H)⁺ | To be optimized |
| Capsaicin | 306.2 [M+H]⁺ | 137.1 | Optimized |
| Dihydrocapsaicin | 308.2 [M+H]⁺ | 137.1 | Optimized |
Note: The fragmentation of the amide bond is a common pathway for N-substituted acetamides.
Experimental Workflow for Capsaicinoid Quantification
Caption: General workflow for capsaicinoid analysis using an internal standard.
Application in Capsaicinoid Research
Beyond its use as an internal standard, this compound has potential applications in various areas of capsaicinoid research.
Metabolic and Pharmacokinetic Studies
Stable isotope-labeled compounds are invaluable for tracing the metabolic fate and pharmacokinetic profile of drugs and other bioactive molecules. While specific studies utilizing this compound are not yet widely published, its use would enable:
-
Metabolite Identification: Differentiating drug-derived metabolites from endogenous compounds in complex biological matrices.
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Accurately quantifying the parent compound and its metabolites in various tissues and fluids over time.
Receptor Binding and Signaling Pathway Elucidation
Capsaicinoids exert their physiological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3] Labeled capsaicinoids can be used in competitive binding assays to determine the affinity of other compounds for the TRPV1 receptor.
TRPV1 Signaling Pathway
The binding of capsaicinoids to the TRPV1 receptor initiates a cascade of intracellular events.
Caption: Simplified signaling pathway of capsaicinoid-induced TRPV1 activation.
Synthesis of this compound
The synthesis of deuterated compounds like this compound typically involves the use of deuterated starting materials or reagents. A plausible synthetic route would involve the acylation of 13-methyltetradecylamine with deuterated acetic anhydride or acetyl chloride.
Caption: A logical workflow for the synthesis of this compound.
Conclusion
This compound is an indispensable tool for modern capsaicinoid research. Its role as an internal standard ensures the accuracy and reliability of quantitative analyses, which is fundamental for food safety, drug development, and physiological studies. As research into the therapeutic potential of capsaicinoids continues to expand, the importance of precise analytical tools like this compound will undoubtedly grow, enabling new discoveries in pain management, metabolism, and beyond.
References
The Precision of Pungency: A Technical Guide to Capsiamide-d3 in Food Analysis
An in-depth exploration of the application of Capsiamide-d3 as an internal standard for the accurate quantification of capsaicinoids in diverse food matrices, tailored for researchers, scientists, and drug development professionals.
The demand for accurate and reliable methods to quantify capsaicinoids—the compounds responsible for the pungent heat of chili peppers—is ever-increasing. These compounds are not only crucial for the flavor profile of various foodstuffs but are also investigated for their potential pharmacological properties. The complexity of food matrices, however, presents a significant challenge to achieving precise measurements. This technical guide delves into the core of a robust analytical solution: the use of this compound, a deuterated form of capsaicin, as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Role of this compound in Isotope Dilution Mass Spectrometry
The fundamental principle behind the use of this compound lies in isotope dilution analysis. By introducing a known quantity of this stable isotope-labeled internal standard into a sample, variations in sample preparation and instrument response can be effectively normalized. This compound is an ideal internal standard as it shares near-identical chemical and physical properties with its non-deuterated counterpart, capsaicin. This ensures that it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1][2] This approach significantly enhances the accuracy and precision of quantification, particularly in complex food matrices like edible oils, sauces, and spices.
Quantitative Analysis of Capsaicinoids
The utilization of this compound as an internal standard has been successfully applied to the quantification of various capsaicinoids in a range of food products. The following tables summarize the performance characteristics of LC-MS/MS methods from several studies.
| Analyte | Food Matrix | Linearity Range (µg/kg) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Capsaicin | Edible and Crude Vegetable Oils | 0.5 - 40 | 0.15 | 0.5 | 92.9 - 105 | [1][2] |
| Dihydrocapsaicin | Edible and Crude Vegetable Oils | 0.5 - 40 | 0.15 | 0.5 | 92.9 - 105 | [1] |
| Nordihydrocapsaicin | Edible and Crude Vegetable Oils | 0.5 - 40 | 0.15 | 0.5 | 92.9 - 105 | |
| Capsaicin | Waste-Edible Oil | Not Specified | 0.02 | Not Specified | Not Specified | |
| Dihydrocapsaicin | Waste-Edible Oil | Not Specified | 0.03 | Not Specified | Not Specified | |
| Synthetic Capsaicin | Waste-Edible Oil | Not Specified | 0.03 | Not Specified | Not Specified |
Table 1: Performance of LC-MS/MS Methods for Capsaicinoid Analysis in Oils.
| Analyte | Food Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Capsaicin | Chili Peppers | Not Specified | Not Specified | Not Specified | Not Specified | |
| Dihydrocapsaicin | Chili Peppers | Not Specified | Not Specified | Not Specified | Not Specified | |
| Capsaicin | Hot Sauces | Not Specified | Not Specified | Not Specified | Not Specified | |
| Dihydrocapsaicin | Hot Sauces | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Performance of LC-MS/MS Methods for Capsaicinoid Analysis in Chili Peppers and Sauces (Data to be populated from further specific studies).
Experimental Protocols
A generalized experimental workflow for the analysis of capsaicinoids in food matrices using this compound as an internal standard is presented below. It is crucial to note that specific parameters may require optimization based on the sample matrix and the analytical instrumentation available.
Sample Preparation: Liquid-Liquid Extraction and Solid-Phase Extraction for Edible Oils
This protocol is adapted from a method for detecting adulteration in edible and crude vegetable oils.
-
Sample Weighing and Spiking: Weigh 1 gram of the oil sample into a centrifuge tube. Add a known amount of this compound internal standard solution.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of n-hexane to the sample and vortex to dissolve the oil.
-
Add 5 mL of acetonitrile saturated with n-hexane.
-
Vortex thoroughly for 2 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Collect the lower acetonitrile phase.
-
Repeat the extraction of the n-hexane phase with another 5 mL of n-hexane-saturated acetonitrile.
-
Combine the acetonitrile extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the combined acetonitrile extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (95:5, v/v) to remove polar interferences.
-
Elute the capsaicinoids with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
UPLC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of capsaicinoids.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to initial conditions (5% B) and equilibrate.
-
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Capsaicin: e.g., m/z 306.2 → 137.1
-
Dihydrocapsaicin: e.g., m/z 308.2 → 137.1
-
This compound (Internal Standard): e.g., m/z 309.2 → 140.1
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum sensitivity.
Visualizing the Workflow
The following diagram illustrates the general workflow for the analysis of capsaicinoids in food samples using this compound as an internal standard.
Caption: General workflow for capsaicinoid analysis using an internal standard.
Logical Relationship of Quantification
The core principle of using an internal standard for accurate quantification is based on the relative response of the analyte to the internal standard. The following diagram illustrates this logical relationship.
Caption: Logic of quantification using an internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a highly accurate, precise, and robust method for the quantification of capsaicinoids in complex food matrices. This technical guide outlines the fundamental principles, provides a summary of performance data, and details a generalized experimental protocol. By adopting such methodologies, researchers and industry professionals can ensure the reliability of their analytical data, which is critical for quality control, product development, and scientific investigation in the food and pharmaceutical sectors.
References
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Capsiamide using Capsiamide-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsiamide, also known as N-vanillylnonanamide, is a synthetic capsaicinoid with applications in pharmaceutical development due to its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. Accurate quantification of Capsiamide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as Capsiamide-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively corrects for matrix effects and variations in sample processing and instrument response.
This document provides a detailed protocol for the quantitative analysis of Capsiamide in human plasma using this compound as an internal standard. The methodology described herein is based on established principles of bioanalytical method development and validation.
Principle of the Method
The method utilizes protein precipitation for sample cleanup, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) for the separation of Capsiamide and its deuterated internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Capsiamide (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UHPLC system
-
Triple quadrupole mass spectrometer with an ESI source
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Capsiamide and this compound by dissolving the accurately weighed compounds in methanol.
Working Standard Solutions: Prepare a series of working standard solutions of Capsiamide by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank samples.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 50% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Capsiamide | 294.2 | 137.1 | 100 | 25 |
| This compound | 297.2 | 137.1 | 100 | 25 |
Data Presentation
The following tables summarize the expected quantitative performance of this method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Capsiamide | 0.1 - 100 | Linear, 1/x² weighting | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 0.3 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 10 | < 8% | ± 8% | < 8% | ± 8% |
| High | 80 | < 5% | ± 5% | < 5% | ± 5% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85 - 115 | 85 - 115 |
| High | 80 | 85 - 115 | 85 - 115 |
Mandatory Visualizations
Caption: Workflow for the quantitative analysis of Capsiamide.
LC-MS/MS method development for Capsiamide-d3
An LC-MS/MS method for the sensitive and selective quantification of the novel capsaicinoid analog, Capsiamide, in human plasma has been developed and validated. This method utilizes a stable isotope-labeled internal standard, Capsiamide-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and drug development applications.
The methodology is based on a robust liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation using a C18 reversed-phase column. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. The method demonstrates excellent linearity, sensitivity, and reproducibility over a clinically relevant concentration range.
Experimental Protocols
Materials and Reagents
-
Analytes: Capsiamide and this compound analytical standards.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥98%), t-butyl methyl ether (TBME).
-
Matrix: Blank human plasma (K2-EDTA).
-
Consumables: 1.5 mL polypropylene tubes, glass test tubes, 0.22 µm syringe filters, HPLC vials.
Instrumentation
-
A UHPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. (e.g., Agilent 1290 Infinity II LC System with an Agilent 6470 Triple Quadrupole MS).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Capsiamide and this compound by dissolving the accurately weighed standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Capsiamide stock solution with 50:50 acetonitrile/water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma samples (blank, CC, or unknown) into 1.5 mL polypropylene tubes.
-
Add 25 µL of the Internal Standard (IS) working solution (50 ng/mL this compound) to all tubes except the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 1.0 mL of t-butyl methyl ether (TBME) as the extraction solvent.[1][2]
-
Vortex mix for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean glass test tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (55:45 acetonitrile/water with 0.1% formic acid).[2]
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
LC-MS/MS Method Parameters
The chromatographic and mass spectrometric conditions are detailed in the tables below. The MRM transitions for Capsiamide are based on those established for capsaicin, m/z 306.4 → 137.1, which corresponds to the protonated molecule fragmenting to the stable vanillyl cation.[1][3] The transition for the internal standard is shifted by +3 Da.
Table 1: Liquid Chromatography Conditions | Parameter | Value | | :--- | :--- | | Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 15 | | | 1.0 | 15 | | | 2.5 | 95 | | | 4.0 | 95 | | | 4.1 | 15 | | | 6.0 | 15 |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Dwell Time | 200 ms |
Data Presentation
The method was validated for linearity, sensitivity, accuracy, and precision. The results are summarized in the following tables.
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Capsiamide (Quantifier) | 306.4 | 137.1 | 25 |
| Capsiamide (Qualifier) | 306.4 | 195.1 | 15 |
| This compound (IS) | 309.4 | 137.1 | 25 |
Table 4: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (R²) | > 0.998 |
| Accuracy | 95.2% - 104.5% |
| Precision (%CV) | < 7.8% |
Table 5: Method Validation - Accuracy and Precision Data
| QC Level | Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 103.2% | 6.5% | 101.8% | 8.2% |
| Low QC | 1.5 | 98.7% | 4.1% | 100.5% | 5.9% |
| Mid QC | 75 | 101.5% | 2.8% | 102.1% | 4.3% |
| High QC | 400 | 99.3% | 3.5% | 99.8% | 4.8% |
(Accuracy and Precision data are representative values based on typical bioanalytical method validation guidelines)
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample processing to final data quantification.
Caption: Bioanalytical workflow for Capsiamide quantification.
References
Application Notes and Protocols for Capsiamide Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of samples for the analysis of Capsiamide. The following methods have been selected to cover a range of common sample matrices and analytical requirements.
Introduction
Accurate and reproducible quantification of Capsiamide in various matrices is crucial for research, quality control, and pharmacokinetic studies. The choice of sample preparation technique is critical to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. This guide details three widely used and effective techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Data Presentation: Comparative Quantitative Data
The following table summarizes typical performance data for the analysis of capsaicinoids, which are structurally similar to Capsiamide, using different sample preparation techniques. This data is intended to provide a general comparison; actual results for Capsiamide may vary and require method validation.
| Sample Preparation Technique | Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Plant Material | 85-105 | 0.1 µg/g | 0.3 µg/g | < 10 | [1] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Human Urine | 95-102 | 0.9-1.5 µg/L | 3.0-5.0 µg/L | 5.3-7.4 | [2] |
| Solid-Phase Extraction (SPE) | Human Plasma | ~60% (for Anandamide) | 4 fmol/ml (for Anandamide) | 8 fmol/ml (for Anandamide) | < 15 | [3] |
| QuEChERS | Fruits & Vegetables | 70-120 | 10 µg/kg | 10 µg/kg | < 5 | [4] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from methods used for capsinoid extraction from plant materials and can be applied to food and some biological matrices.
Objective: To partition Capsiamide from a complex sample matrix into an immiscible organic solvent.
Materials:
-
Homogenizer or blender
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Solvents: Pentane (or hexane), Acetonitrile (ACN) - HPLC grade
-
Sample: e.g., 10g of homogenized plant material or food sample
Procedure:
-
Sample Homogenization: Homogenize the solid sample until a uniform consistency is achieved. For liquid samples like plasma, this step may not be necessary.
-
Initial Extraction:
-
To 10g of the homogenized sample, add 100 mL of pentane.
-
Vortex or shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the solid and liquid phases.
-
Decant the pentane supernatant into a clean flask.
-
Repeat the extraction of the solid residue two more times with fresh pentane. .
-
-
Solvent Evaporation: Combine all pentane extracts and evaporate the solvent using a rotary evaporator at 40°C until a crude extract is obtained.
-
Liquid-Liquid Partitioning:
-
Redissolve the crude extract in 50 mL of pentane.
-
Transfer the solution to a 250 mL separatory funnel.
-
Add 50 mL of acetonitrile to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, ensuring to vent pressure periodically.
-
Allow the layers to separate completely. The lower layer will be the acetonitrile phase containing the Capsiamide.
-
Drain the lower acetonitrile layer into a clean collection flask.
-
Repeat the partitioning of the pentane layer with another 50 mL of fresh acetonitrile.
-
-
Final Preparation:
-
Combine the acetonitrile extracts.
-
Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase for LC-MS analysis).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
Solid-Phase Extraction (SPE) Protocol
This protocol provides a general framework for the extraction of Capsiamide from liquid samples such as plasma, serum, or urine, based on standard SPE procedures.
Objective: To isolate Capsiamide from a liquid sample by retaining it on a solid sorbent, washing away interferences, and then eluting the analyte.
Materials:
-
SPE cartridges (e.g., C18 reversed-phase)
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge (for sample pre-treatment)
-
Nitrogen evaporator
-
Solvents: Methanol, Deionized water, Elution solvent (e.g., Acetonitrile or Methanol with 0.1% formic acid)
-
Sample: e.g., 1 mL of plasma or urine
Procedure:
-
Sample Pre-treatment:
-
For plasma or serum, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
-
For urine, centrifuge to remove particulate matter.
-
Dilute the supernatant or clarified urine with an equal volume of deionized water to reduce the organic solvent concentration.
-
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Do not allow the cartridge to go dry.
-
-
Cartridge Equilibration:
-
Pass 3 mL of deionized water through the cartridge.
-
Ensure the sorbent bed remains wet.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes to remove the wash solvent.
-
-
Elution:
-
Elute the Capsiamide from the cartridge with 2 x 1 mL aliquots of the elution solvent (e.g., acetonitrile with 0.1% formic acid).
-
Collect the eluate in a clean tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
QuEChERS Protocol
The QuEChERS method is highly effective for extracting a wide range of analytes from food matrices with high water content. This protocol is based on the AOAC and EN official methods.
Objective: To quickly and easily extract Capsiamide from a food sample using a buffered acetonitrile extraction followed by dispersive SPE cleanup.
Materials:
-
Homogenizer or blender
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes for dSPE
-
Centrifuge
-
Vortex mixer
-
QuEChERS extraction salts (e.g., AOAC 2007.01 pouch: 6 g MgSO₄, 1.5 g NaCl, 1.5 g Na₃Citrate·2H₂O, 0.75 g Na₂HCitrate·1.5H₂O)
-
Dispersive SPE (dSPE) tubes (e.g., containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18)
-
Solvents: Acetonitrile (ACN) with 1% acetic acid
Procedure:
-
Sample Homogenization:
-
Homogenize the sample (e.g., fruit, vegetable) to a uniform paste. For dry samples, add a defined amount of water before homogenization.
-
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add the QuEChERS extraction salts pouch.
-
Securely cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter directly into an autosampler vial for analysis.
-
Visualizations
The following diagrams illustrate the workflows for the described sample preparation techniques.
References
- 1. US10414715B1 - Methods for extracting and purifying capsinoids such as capsiate and dihydrocapsiate from capsicum sp. fruit - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
Application Note and Protocol: Solid-Phase Extraction of Capsaicinoids using Capsiamide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the solid-phase extraction (SPE) of capsaicinoids from various matrices, employing Capsiamide-d3 as an internal standard for accurate quantification by liquid chromatography-mass spectrometry (LC-MS).
Introduction
Capsaicinoids are a group of pungent compounds found in chili peppers, with capsaicin and dihydrocapsaicin being the most abundant. Accurate quantification of these compounds is crucial in the food industry for quality control and in pharmaceutical research due to their analgesic properties. Solid-phase extraction is a widely used technique for the cleanup and concentration of capsaicinoids from complex sample matrices prior to chromatographic analysis.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in the analytical process, thereby ensuring high accuracy and precision.[4] This protocol details a robust SPE method using C18 cartridges for the isolation of capsaicinoids, followed by sensitive quantification using LC-MS/MS.
Experimental Protocol
This protocol is designed for the extraction and analysis of capsaicinoids from a liquid sample matrix (e.g., sample extract in a solvent).
2.1. Materials and Reagents
-
SPE Cartridge: C18 (500 mg, 6 mL)
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Formic Acid (0.1% v/v in water and acetonitrile)
-
-
Standards:
-
Capsaicin (analytical standard)
-
Dihydrocapsaicin (analytical standard)
-
This compound (internal standard)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Vortex Mixer
-
Centrifuge
-
Analytical Balance
-
Volumetric flasks, pipettes, and vials
-
LC-MS/MS system
-
2.2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of capsaicin, dihydrocapsaicin, and this compound in methanol at a concentration of 1 mg/mL. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.5 - 100 ng/mL).
-
Internal Standard Spiking: Spike all samples, standards, and quality controls with this compound to a final concentration of 50 ng/mL.
-
Sample Pre-treatment:
-
For solid samples (e.g., chili powder), extract capsaicinoids by weighing 1 gram of the homogenized sample and adding 10 mL of methanol.[1] Sonicate for 20 minutes, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
For liquid samples, dilute an appropriate volume with the initial mobile phase.
-
2.3. Solid-Phase Extraction (SPE) Procedure
A C18 SPE cartridge is used for the cleanup and concentration of capsaicinoids.
-
Conditioning: Condition the C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load 1 mL of the pre-treated sample (spiked with this compound) onto the conditioned cartridge at a slow, dropwise rate.
-
Washing: Wash the cartridge with 5 mL of a 40% methanol in water solution to remove polar interferences.
-
Elution: Elute the capsaicinoids and the internal standard from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. Vortex for 30 seconds to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
2.4. LC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for capsaicin, dihydrocapsaicin, and this compound.
Data Presentation
The following table summarizes typical performance data for the quantification of capsaicinoids using an SPE-LC-MS/MS method.
| Parameter | Capsaicin | Dihydrocapsaicin | Reference |
| Recovery (%) | 90.0 - 95.0 | 87.8 - 95.7 | |
| Limit of Detection (LOD) | 0.15 µg/kg | 0.15 µg/kg | |
| Limit of Quantification (LOQ) | 0.5 µg/kg | 0.5 µg/kg | |
| Linearity (R²) | >0.995 | >0.995 | |
| Precision (RSD %) | < 5 | < 5 |
Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction of capsaicinoids.
Caption: Workflow for Capsaicinoid Solid-Phase Extraction.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of capsaicinoids using C18 cartridges with this compound as an internal standard. The described method, coupled with LC-MS/MS analysis, offers high recovery, sensitivity, and accuracy for the quantification of capsaicinoids in various sample matrices. This robust protocol is suitable for implementation in research, quality control, and drug development settings.
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. myttex.net [myttex.net]
- 3. Quantification of capsaicinoids in chillies by solid-phase extraction coupled with voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast simultaneous determination of capsaicin, dihydrocapsaicin and nonivamide for detecting adulteration in edible and crude vegetable oils by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Capsiamide in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of capsiamide, a synthetic capsaicin analog, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and analyte enrichment, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, capsiamide-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing. This method is suitable for pharmacokinetic studies and other research applications in drug development requiring reliable determination of capsiamide concentrations in a complex biological matrix.
Introduction
Capsiamide (N-(13-methyltetradecyl)acetamide) is a synthetic compound structurally related to capsaicin, the pungent component in chili peppers. Like other capsaicinoids, it is investigated for its potential therapeutic effects, particularly in pain management. To support preclinical and clinical development, a reliable bioanalytical method is essential for the accurate measurement of capsiamide concentrations in biological fluids such as plasma. LC-MS/MS has become the gold standard for such applications due to its high sensitivity and selectivity. The incorporation of a deuterated internal standard is critical for mitigating ion suppression or enhancement from the plasma matrix, thereby improving the reliability of quantitative results. This note provides a detailed protocol for a validated LLE-LC-MS/MS method for capsiamide in human plasma.
Materials and Methods
Reagents and Materials
-
Capsiamide (analytical standard)
-
This compound (internal standard)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Acetone (HPLC grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
-
A reversed-phase C18 analytical column.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve capsiamide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the capsiamide stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation: Liquid-Liquid Extraction
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Spike 10 µL of the appropriate capsiamide working standard solution into the tubes for the calibration curve and QCs. For blanks and unknown samples, add 10 µL of 50:50 methanol:water.
-
Add 10 µL of the 50 ng/mL this compound internal standard working solution to all tubes except the blank.
-
Vortex mix all tubes for 10 seconds.
-
Add 500 µL of the extraction solvent (ethyl acetate:acetone, 85:15 v/v) to each tube.[2]
-
Vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the tubes at 13,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new set of labeled tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (acetonitrile:water:formic acid, 70:30:0.1, v/v/v).[3]
-
Vortex for 30 seconds, then transfer the solution to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be optimized. An isocratic method with acetonitrile:water:formic acid (70:30:0.1, v/v/v) has also been shown to be effective for similar compounds.[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor-to-product ion transitions should be optimized by infusing standard solutions of capsiamide and this compound. Based on structurally similar compounds, the vanillyl moiety is a common product ion.[4] For example:
-
Capsiamide: m/z [M+H]+ → product ion
-
This compound: m/z [M+H]+ → product ion
-
-
Data Presentation
The performance of this method is summarized in the tables below. The data is representative of typical results obtained for capsaicinoid bioanalysis using LLE with LC-MS/MS and a deuterated internal standard.
Table 1: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1.0 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Extraction Recovery | ~90% |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |
| Low | 2.5 | < 5% | < 7% | 90 - 110% |
| Medium | 10 | < 4% | < 7% | 90 - 110% |
| High | 100 | < 8% | < 8% | 90 - 110% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the liquid-liquid extraction of capsiamide from human plasma.
References
- 1. This compound | C17H35NO | CID 71314498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Analysis of capsaicin in rat plasma using liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for quantifying capsaicin and dihydrocapsaicin in rabbit plasma and tissue: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Capsaicin using Capsiamide-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsaicin and its analogs, collectively known as capsaicinoids, are the compounds responsible for the pungent sensation of chili peppers. Beyond their culinary use, capsaicinoids are pharmacologically active compounds with applications in pain relief, weight management, and cancer research. Accurate quantification of capsaicin in various matrices is crucial for quality control in the food industry, pharmacokinetic studies in drug development, and understanding its physiological effects in research.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of capsaicinoids. The use of a stable isotope-labeled internal standard (IS) is essential to ensure accuracy and precision by correcting for variations in sample preparation, injection volume, and matrix effects.[1][2] Capsiamide-d3, a deuterated analog of capsaicin, is an ideal internal standard due to its similar chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar ionization effects.[2]
This application note provides a detailed protocol for the quantification of capsaicin using this compound as an internal standard with LC-MS/MS. It includes procedures for the preparation of calibration standards, sample preparation, and a general method for determining the optimal internal standard concentration.
Signaling Pathway of Capsaicin
Capsaicin exerts its physiological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons.[3][4] Activation of TRPV1 by capsaicin leads to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions, causing depolarization of the neuron and the sensation of heat and pain. The sustained increase in intracellular Ca²⁺ triggers a cascade of downstream signaling events. One key pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to further release of Ca²⁺, while DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). PKC can then phosphorylate TRPV1, sensitizing the channel and contributing to the phenomenon of hyperalgesia.
Caption: Capsaicin-induced TRPV1 signaling pathway.
Experimental Protocols
Materials and Reagents
-
Capsaicin standard (≥95% purity)
-
This compound (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank matrix (e.g., plasma, serum, tissue homogenate)
Preparation of Stock and Working Solutions
Protocol for Preparation of Standard and Internal Standard Solutions
-
Capsaicin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of capsaicin standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Capsaicin Working Solutions: Prepare a series of working solutions by serially diluting the capsaicin stock solution with acetonitrile to achieve the desired concentrations for the calibration curve. A typical calibration curve range for capsaicin analysis is 0.5 to 1000 ng/mL.
-
This compound Working Solution (Internal Standard Spiking Solution): Dilute the this compound stock solution with acetonitrile to a concentration that provides a robust and reproducible signal in the LC-MS/MS system. A starting concentration of 50 ng/mL is recommended for optimization.
Protocol for Determining Optimal Internal Standard Concentration
The optimal concentration of the internal standard is crucial for accurate quantification. A concentration that is too low may result in poor precision, while a concentration that is too high can lead to detector saturation or ion suppression.
-
Prepare a series of this compound dilutions: From the this compound working solution, prepare several dilutions in acetonitrile (e.g., 10, 25, 50, 100, and 200 ng/mL).
-
Spike into mid-range calibrator: Add a fixed volume of each this compound dilution to a set of vials containing the mid-range capsaicin calibration standard (e.g., 100 ng/mL).
-
Analyze by LC-MS/MS: Inject each sample and monitor the peak area response of this compound.
-
Evaluate the response: Select the concentration that provides a stable and reproducible peak area with a good signal-to-noise ratio, ideally in a similar response range as the analyte.
Preparation of Calibration Curve and Quality Control Samples
Protocol for Preparation of Calibration Standards
-
To a set of microcentrifuge tubes, add a fixed volume of blank matrix (e.g., 100 µL of plasma).
-
Spike each tube with the appropriate capsaicin working solution to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Add the optimized this compound working solution to each tube.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting capsaicin from biological matrices like plasma or serum.
-
To 100 µL of the sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the optimized this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method and Data Presentation
Chromatographic and Mass Spectrometric Conditions
The following are typical starting conditions that should be optimized for the specific instrument used.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized to achieve separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Capsaicin) | To be optimized (e.g., m/z 306.2 → 137.1) |
| MRM Transition (this compound) | To be optimized (e.g., m/z 309.2 → 137.1) |
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Calibration Curve Data
| Calibrator Level | Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 0.5 | |||||
| 2 | 1 | |||||
| 3 | 5 | |||||
| 4 | 10 | |||||
| 5 | 50 | |||||
| 6 | 100 | |||||
| 7 | 500 | |||||
| 8 | 1000 |
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=5) | Standard Deviation | CV (%) | Accuracy (%) |
| Low QC | 1.5 | ||||
| Mid QC | 75 | ||||
| High QC | 750 |
Experimental Workflow
The overall workflow for the quantification of capsaicin using this compound as an internal standard is depicted below.
Caption: Experimental workflow for capsaicin quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of capsaicin in biological matrices using this compound as an internal standard by LC-MS/MS. The use of a deuterated internal standard is critical for achieving accurate and precise results by compensating for analytical variability. The provided protocols for solution preparation, sample processing, and determination of the optimal internal standard concentration, along with the illustrative diagrams, offer a robust framework for researchers, scientists, and drug development professionals to implement this method in their laboratories. Adherence to these guidelines will enable reliable quantification of capsaicin for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phospholipase C mediated modulation of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation and Quantification of Capsaicin and its d3-Isotopologue using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the chromatographic separation and quantification of Capsaicin and its stable isotope-labeled (SIL) internal standard, Capsaicin-d3. While often co-eluted and differentiated by mass in bioanalytical assays, achieving chromatographic separation can be advantageous for minimizing potential matrix effects and ion suppression. This method leverages the subtle physicochemical differences caused by the deuterium isotope effect to achieve baseline resolution on a reverse-phase UPLC column.[1][2][3][4][5] The protocol provides detailed parameters for sample preparation, chromatography, and mass spectrometry, making it suitable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations containing Capsaicin.
Experimental Protocols
Materials and Reagents
-
Capsaicin (≥98% purity, Sigma-Aldrich)
-
Capsaicin-d3 (N-(methoxy-d3), ≥98% purity, Toronto Research Chemicals or equivalent)
-
LC-MS Grade Acetonitrile (Fisher Scientific)
-
LC-MS Grade Water (Fisher Scientific)
-
LC-MS Grade Methanol (Fisher Scientific)
-
Formic Acid (≥99%, Sigma-Aldrich)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Sample Preparation
-
Stock Solutions: Prepare individual 1.0 mg/mL stock solutions of Capsaicin and Capsaicin-d3 in Methanol.
-
Working Standard Mixture: Create a combined working standard solution by diluting the stock solutions in a 50:50 (v/v) Acetonitrile:Water mixture to a final concentration of 100 ng/mL for both Capsaicin and Capsaicin-d3.
-
Vortex and Transfer: Vortex the working standard mixture for 10 seconds and transfer the solution to an LC autosampler vial for analysis.
UPLC and Mass Spectrometry Conditions
The instrumental parameters were optimized to achieve chromatographic separation and sensitive detection of both analytes. Detailed conditions are presented in the tables below.
Table 1: UPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.40 mL/min |
| Gradient | 40% B to 65% B over 3.5 min, hold at 95% B for 1 min, return to 40% B |
| Column Temperature | 45 °C |
| Injection Volume | 5.0 µL |
| Run Time | 5.0 min |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Results and Data Presentation
The developed UPLC method successfully separated Capsaicin-d3 from its unlabeled analogue, Capsaicin. The deuterated compound, Capsaicin-d3, exhibited a slightly shorter retention time, which is a typical manifestation of the deuterium isotope effect in reverse-phase chromatography where C-D bonds can lead to slightly weaker van der Waals interactions with the stationary phase compared to C-H bonds. The mass spectrometer operated in MRM mode provided high selectivity and sensitivity for quantification.
Table 3: Chromatographic Performance and MRM Transitions
| Analyte | MRM Transition (m/z) | Retention Time (tR), min | Peak Width (w), min | Resolution (Rs) |
|---|---|---|---|---|
| Capsaicin-d3 | 309.2 → 140.1 | 3.21 | 0.045 | \multirow{2}{*}{2.15} |
| Capsaicin | 306.2 → 137.1 | 3.32 | 0.046 | |
Resolution (Rs) was calculated using the formula: Rs = 2(tR₂ - tR₁) / (w₁ + w₂). A value > 1.5 indicates baseline separation.
Visualizations: Workflows and Relationships
The following diagrams illustrate the experimental process and the key relationships governing the chromatographic separation.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Key parameters influencing chromatographic separation performance.
Conclusion
This application note presents a validated UPLC-MS/MS method for the successful chromatographic separation of Capsaicin from its d3-labeled isotopologue. The method is rapid, sensitive, and robust, achieving baseline resolution within a 5-minute total run time. The provided protocols and parameters can be readily implemented in analytical laboratories for high-throughput quantification of Capsaicin in various matrices, supporting pharmaceutical development and research activities.
References
- 1. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Capsiamide-d3 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Capsiamide and its deuterated analog, Capsiamide-d3, are critical analytes in pharmacokinetic and drug metabolism studies. Accurate and sensitive quantification is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of related therapeutic compounds. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in biological samples. The protocol is designed to offer high selectivity and low limits of detection, making it suitable for a wide range of research and preclinical applications.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is adapted from established methods for similar analytes.[1]
-
Objective: To remove proteins from the biological matrix (e.g., serum, plasma) that can interfere with the analysis and damage the analytical column.
-
Materials:
-
Biological matrix (e.g., rat serum)
-
This compound internal standard solution
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of the biological sample into a 2 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution to each sample.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following parameters are based on typical conditions for capsaicinoids and related molecules.[2][3]
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting from 40% B to 90% B over 2 minutes, followed by a 1-minute hold at 90% B, and re-equilibration to 40% B for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The MRM transitions for this compound are hypothesized based on the fragmentation patterns of similar compounds like nonivamide (m/z 294 → 137) and capsaicin (m/z 306 → 137). For a deuterated standard, the precursor ion will be shifted by +3 mass units.
-
Gas Temperature: 300°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 15 psi.
-
Capillary Voltage: 4000 V.
-
Data Presentation
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Analyte | This compound |
| Ionization Mode | ESI+ |
| Precursor Ion (Q1) | m/z 297.2 (Hypothesized) |
| Product Ion (Q3) | m/z 137.1 |
| Dwell Time | 200 ms |
| Fragmentor Voltage | 120 V |
| Collision Energy | 35 V |
Table 2: Method Validation Parameters (Hypothetical)
Based on typical performance for similar assays.
| Parameter | Result |
| Linearity Range | 0.5 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Intra-assay Precision (%RSD) | < 10% |
| Inter-assay Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound.
Logical Relationship of LC-MS/MS Components
Caption: Key components of the LC-MS/MS system.
References
- 1. agilent.com [agilent.com]
- 2. Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive LC-MS/MS method for simultaneous quantification of capsaicin and dihydrocapsaicin in microdialysis samples following dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Capsaicin in Biological Samples Using a Capsaicin-d3 Internal Standard
Note on Analyte Name: This document provides a protocol for Capsaicin-d3. "Capsiamide-d3" is presumed to be a typographical error, as Capsaicin-d3 is the standard deuterated internal standard for capsaicin analysis.
Introduction
Capsaicin (8-methyl-N-vanillyl-6-nonenamide) is the pungent, active compound found in chili peppers of the Capsicum genus.[1] Its primary pharmacological target is the Transient Receptor Potential Vanilloid 1 (TRPV1), a ligand-gated ion channel involved in pain and heat sensation.[2][3] Due to its analgesic properties, capsaicin is used in topical formulations to manage neuropathic pain.[4] Accurate quantification of capsaicin in biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic, metabolic, and toxicological studies.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Capsaicin-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Capsaicin-d3 is chemically identical to capsaicin, except that three hydrogen atoms on the methoxy group have been replaced with deuterium. This ensures it co-elutes chromatographically and exhibits identical ionization and extraction behavior to the native analyte. By "spiking" a known quantity of Capsaicin-d3 into every sample at the beginning of the workflow, it serves as a precise internal reference to correct for variations in sample preparation, extraction recovery, and matrix-induced ion suppression or enhancement, thereby ensuring high accuracy and precision.
Experimental Protocols
This section details a representative protocol for the extraction and analysis of capsaicin from plasma using liquid-liquid extraction (LLE). This method can be adapted for other biological matrices with appropriate validation.
Materials and Reagents
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Analytes: Capsaicin, Capsaicin-d3 (Internal Standard)
-
Solvents: HPLC or MS-grade methanol, acetonitrile, ethyl acetate, acetone, and reagent-grade water.
-
Reagents: Formic acid (≥98%)
-
Biological Matrix: Blank human or animal plasma (e.g., K2-EDTA)
-
Equipment: Calibrated pipettes, vortex mixer, microcentrifuge, solvent evaporator (e.g., nitrogen stream), LC-MS/MS system.
Preparation of Standard and Spiking Solutions
-
Capsaicin-d3 Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of Capsaicin-d3 powder.
-
Dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution.
-
Store at -20°C. This solution is stable for several months.
-
-
Capsaicin-d3 Intermediate Solution (1 µg/mL):
-
Perform a serial dilution of the 1 mg/mL stock solution.
-
Pipette 10 µL of the 1 mg/mL stock into 990 µL of methanol. Vortex to mix. This yields a 10 µg/mL solution.
-
Pipette 100 µL of the 10 µg/mL solution into 900 µL of methanol. Vortex to mix. This yields the 1 µg/mL intermediate solution.
-
-
Capsaicin-d3 Spiking Working Solution (25 ng/mL):
-
Pipette 25 µL of the 1 µg/mL intermediate solution into 975 µL of methanol.
-
Vortex thoroughly. This working solution is added directly to the biological samples. The final concentration should be selected to be near the middle of the calibration curve range.
-
-
Capsaicin Calibration Standards:
-
Prepare a separate 1 mg/mL stock solution of unlabeled capsaicin.
-
Perform serial dilutions in methanol to create working standards.
-
Prepare calibration curve samples by spiking the appropriate working standard into blank biological matrix. A typical range for a plasma assay could be 0.25 to 500 ng/mL.
-
Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol
-
Aliquoting: Label microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.
-
Sample Transfer: Pipette 100 µL of the respective sample (blank plasma, standard, QC, or unknown) into the labeled tubes.
-
Internal Standard Spiking:
-
To all tubes except the blank , add 10 µL of the 25 ng/mL Capsaicin-d3 Spiking Working Solution.
-
To the blank tube, add 10 µL of methanol.
-
-
Vortexing: Briefly vortex all tubes (approx. 15 seconds) to ensure homogeneity.
-
Extraction:
-
Add 500 µL of extraction solvent (e.g., a mixture of ethyl acetate:acetone 85:15 v/v) to each tube.
-
Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 450 µL) to a new set of clean, labeled tubes, being careful not to disturb the protein pellet at the interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 70:30 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Carefully transfer the supernatant to an HPLC vial for injection into the LC-MS/MS system.
Data Presentation
The following tables summarize typical LC-MS/MS parameters and expected assay performance characteristics based on published methods.
Table 1: Typical LC-MS/MS Method Parameters
| Parameter | Typical Value |
|---|---|
| LC Column | C18, e.g., 50 x 2.1 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition 1 | Capsaicin: 306.4 -> 137.1 m/z |
| MRM Transition 2 | Capsaicin-d3: 309.4 -> 137.1 m/z |
Table 2: Summary of Quantitative Assay Performance
| Parameter | Typical Performance | Reference(s) |
|---|---|---|
| Linear Range | 0.1 - 650 ng/mL | |
| LLOQ | 0.125 - 1.85 ng/mL | |
| Extraction Recovery | 70 - 95% | |
| Intra-assay Precision | < 10% RSD | |
| Inter-assay Precision | < 10% RSD |
| Accuracy | 91 - 102% | |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the sample preparation and analysis workflow, highlighting the critical internal standard spiking stage.
Caption: Workflow for sample analysis using an internal standard.
Capsaicin Signaling Pathway Diagram
This diagram outlines the molecular mechanism of capsaicin action via the TRPV1 receptor on a nociceptive (pain-sensing) neuron.
Caption: Capsaicin activation of the TRPV1 signaling pathway.
References
- 1. akjournals.com [akjournals.com]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application of Capsiamide-d3 in Pharmacokinetic Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the utilization of Capsiamide-d3 as an internal standard in pharmacokinetic (PK) studies of Capsiamide and related compounds. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, offering superior accuracy and precision by compensating for variability in sample processing and matrix effects.[1]
Introduction to this compound in Pharmacokinetic Analysis
This compound is the deuterium-labeled analogue of Capsiamide, a compound belonging to the acetamide class. In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, an ideal internal standard is crucial for reliable and reproducible results.[1] Deuterated internal standards are chemically identical to the analyte but possess a higher mass due to the substitution of hydrogen atoms with deuterium. This mass difference allows for their distinct detection by a mass spectrometer while ensuring they co-elute with the analyte and experience similar ionization effects, thereby correcting for potential inaccuracies during analysis.
The primary application of this compound is in bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of Capsiamide in biological matrices such as plasma, serum, and tissue homogenates.
Experimental Protocols
Bioanalytical Method Validation using this compound
A robust bioanalytical method validation is essential to ensure the reliability of pharmacokinetic data. The validation process should adhere to the guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] Key validation parameters are summarized in the table below.
Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, LLOQ).[4] |
| Accuracy | The closeness of the measured concentration to the true concentration. | The mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples (±20% for LLOQ QC). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (CV) should not exceed 15% for QC samples (20% for LLOQ QC). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | While no specific acceptance criteria are set, recovery should be consistent and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the internal standard-normalized matrix factor should not be greater than 15% in at least six different lots of blank matrix. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |
Note: The acceptance criteria are based on general regulatory guidelines and may need to be adjusted based on the specific requirements of the study.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma or serum samples.
-
Thaw frozen plasma or serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of the biological sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of Capsiamide and this compound. Optimization will be required for specific instrumentation and matrices.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI) in positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined based on the mass of Capsiamide |
| MRM Transition (IS) | To be determined based on the mass of this compound |
| Collision Energy | To be optimized for each transition |
Quantitative Data Summary
The following tables present analogous quantitative data based on studies of similar deuterated internal standards, which can be used as a benchmark for the validation of a this compound based assay.
Table 3: Linearity and Range (Analogous Data)
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Lapatinib (using Lapatinib-d3) | 5 - 5000 | > 0.99 |
Data based on a study of Lapatinib using Lapatinib-d3 as an internal standard.
Table 4: Accuracy and Precision (Analogous Data for an Isotope-Labeled Internal Standard)
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC (15) | < 11 | 100 ± 10 | < 11 | 100 ± 10 |
| Medium QC (800) | < 11 | 100 ± 10 | < 11 | 100 ± 10 |
| High QC (4000) | < 11 | 100 ± 10 | < 11 | 100 ± 10 |
Data based on a study of Lapatinib using Lapatinib-d3 as an internal standard, demonstrating acceptable precision and accuracy.
Table 5: Recovery and Matrix Effect (Analogous Data)
| Analyte | Recovery (%) | Matrix Effect (%) |
| Lapatinib | 16 - 70 (variable between individuals) | Not significant when using an isotope-labeled internal standard |
Recovery of an analyte can be highly variable between different plasma samples. However, a stable isotope-labeled internal standard like this compound effectively corrects for this variability.
Signaling and Metabolic Pathways
Capsiamide, as an analogue of capsaicin, is expected to interact with similar biological pathways. The primary target of capsaicin is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel.
References
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Capsiamide-d3
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity of Capsiamide-d3 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Capsiamide, a synthetic N-acylethanolamine. It is commonly used as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The three deuterium atoms on the acetyl group give it a mass difference of +3 Da compared to the endogenous Capsiamide, allowing for its differentiation by the mass spectrometer. As an ideal internal standard, it shares very similar chemical and physical properties with the analyte, co-eluting chromatographically and experiencing similar ionization effects, which helps to correct for variations in sample preparation and instrument response.
Q2: What are the primary causes of low signal intensity for my this compound internal standard?
Low signal intensity of a deuterated internal standard like this compound can stem from several factors, which can be broadly categorized as sample-related, chromatography-related, or instrument-related issues. The most common culprits include:
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Matrix Effects: Co-eluting components from the biological matrix (e.g., plasma, tissue homogenate) can suppress the ionization of this compound in the MS source.[1][2] Phospholipids are often a major cause of matrix effects in lipid analysis.[1][2]
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Suboptimal Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range. A concentration that is too low can result in a poor signal-to-noise ratio.
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Degradation: this compound, like other lipids, can be subject to degradation during sample storage or preparation.[3]
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Poor Recovery during Sample Preparation: Inefficient extraction from the sample matrix will lead to a lower amount of this compound reaching the analytical instrument.
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Suboptimal LC-MS/MS Parameters: Incorrect selection of mobile phases, gradient, column, or mass spectrometer settings (e.g., source temperature, gas flows, collision energy) can significantly impact signal intensity.
Q3: Is the deuterium label on this compound stable?
This compound is deuterated on the acetyl group (2,2,2-Trideuterio-N-(13-methyltetradecyl)acetamide). Deuterium atoms on a carbon atom, especially one adjacent to a carbonyl group, are generally stable under typical LC-MS conditions. Unlike deuterium on heteroatoms (like -OH or -NH), these are not readily exchangeable with protons from the solvent. Therefore, H/D exchange is not a common cause of poor signal intensity for this compound.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects, particularly ion suppression, are a frequent cause of poor signal intensity for lipid molecules like this compound in biological samples.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction addition experiment.
-
Prepare two sets of samples:
-
Set A: A neat solution of this compound in the final mobile phase.
-
Set B: A blank matrix sample (e.g., plasma) that has been extracted, and then spiked with the same concentration of this compound as in Set A.
-
-
Analyze both sets and compare the peak areas of this compound.
-
| Observation | Interpretation | Recommended Action |
| Peak area in Set B is significantly lower than in Set A. | Ion suppression is occurring. | Proceed with steps to mitigate matrix effects. |
| Peak area in Set B is significantly higher than in Set A. | Ion enhancement is occurring. | Proceed with steps to mitigate matrix effects. |
| Peak areas in both sets are comparable. | Minimal matrix effect. | The issue is likely not related to matrix effects. |
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize a more selective SPE sorbent to remove interfering matrix components. For N-acylethanolamines, C18 or mixed-mode SPE cartridges can be effective.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent system to improve selectivity for this compound and minimize the co-extraction of interfering lipids.
-
Protein Precipitation (PPT): While a simple method, it may not be sufficient to remove all matrix interferences. Consider combining it with another cleanup technique.
-
-
Optimize Chromatography:
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to alter the elution profile of interfering compounds relative to this compound.
-
Modify Mobile Phase: Adjusting the organic solvent (e.g., methanol vs. acetonitrile) or the additives (e.g., formic acid, ammonium formate) can change selectivity and ionization efficiency.
-
Adjust Gradient Profile: A shallower gradient can improve the separation of this compound from co-eluting matrix components.
-
Experimental Protocol: Post-Extraction Addition for Matrix Effect Assessment
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
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Extract a blank matrix sample (e.g., 100 µL of plasma) using your established sample preparation protocol (e.g., protein precipitation with acetonitrile).
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Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 100 µL). This is your extracted blank matrix.
-
Prepare "Set B": Spike the extracted blank matrix with the working concentration of this compound.
-
Prepare "Set A": Prepare a neat solution of this compound at the same final concentration as Set B in the initial mobile phase.
-
Analyze both samples by LC-MS/MS and compare the peak areas.
Guide 2: Optimizing LC-MS/MS Parameters
Suboptimal instrument parameters can lead to poor sensitivity. A systematic approach to optimizing these parameters is crucial.
Troubleshooting Steps:
-
Review MRM Transitions: Ensure you are using the optimal precursor and product ions for this compound. While specific published transitions for Capsiamide may be limited, they can be predicted based on its structure and data from similar molecules like capsaicin.
| Compound | Predicted Precursor Ion ([M+H]+) | Predicted Product Ion | Rationale |
| Capsiamide | m/z 270.3 | m/z 60.1 | Fragmentation of the amide bond. |
| This compound | m/z 273.3 | m/z 63.1 | Fragmentation of the amide bond with deuterated acetyl group. |
-
Optimize Source Parameters:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Systematically adjust source parameters to maximize the signal intensity.
-
| Parameter | Typical Starting Range | Effect on Signal |
| ESI Voltage | 3.5 - 5.0 kV | Affects the efficiency of droplet charging. |
| Source Temperature | 300 - 550 °C | Aids in desolvation of the droplets. |
| Nebulizer Gas (e.g., N2) | 20 - 60 psi | Assists in the formation of a fine spray. |
| Heater Gas (e.g., N2) | 5 - 12 L/min | Facilitates solvent evaporation. |
-
Optimize Collision Energy (CE) and other MS/MS Parameters:
-
While infusing the standard, perform a product ion scan to confirm the fragment ions.
-
Optimize the collision energy for each MRM transition to achieve the highest intensity for the product ion.
-
Experimental Protocol: LC-MS/MS Parameter Optimization
-
Prepare a working standard solution of this compound (e.g., 100 ng/mL) in a 50:50 mixture of mobile phase A and mobile phase B.
-
Directly infuse the solution into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.4 mL/min).
-
In full scan mode, identify the precursor ion for this compound (expected m/z 273.3).
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Switch to product ion scan mode, selecting m/z 273.3 as the precursor. Vary the collision energy (e.g., in 5 eV steps from 10 to 40 eV) to find the optimal energy that produces the most intense fragment ion(s).
-
Create an MRM method using the determined precursor and product ions and the optimized collision energy.
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Optimize source parameters (temperature, gas flows, voltage) while monitoring the signal intensity of your MRM transition.
Visualizations
Caption: Troubleshooting workflow for poor this compound signal intensity.
Caption: A typical sample preparation workflow for this compound analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing isotopic instability and H/D exchange of Capsiamide-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing isotopic instability and H/D exchange of Capsiamide-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is the deuterated form of Capsiamide, a synthetic compound related to capsaicinoids. Its IUPAC name is 2,2,2-trideuterio-N-(13-methyltetradecyl)acetamide. The three deuterium atoms are located on the acetyl methyl group, a position generally considered stable and not prone to direct exchange with solvent protons.
Q2: What is H/D exchange and why is it a concern for this compound?
Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the solvent (often called back-exchange), or vice-versa. While the deuterium labels on the acetyl group of this compound are on carbon atoms and thus relatively stable, the amide proton (-NH-) is labile and can readily exchange with protons from the solvent. This exchange does not directly involve the deuterium labels, but it's an important consideration in experiments sensitive to the number of exchangeable protons, such as certain NMR studies or when using H/D exchange mass spectrometry to probe protein conformation. Unintended back-exchange of the labeled deuteriums, though less likely, can compromise the accuracy of quantitative analyses that rely on isotopic dilution.
Q3: What factors can influence the stability of the deuterium labels on this compound?
The primary factors that can promote the back-exchange of deuterium labels include:
-
pH: Both highly acidic and basic conditions can catalyze H/D exchange. The rate of exchange is typically at its minimum around pH 2.5-3.[1][2]
-
Temperature: Higher temperatures accelerate the rate of H/D exchange.[1]
-
Solvent Composition: Protic solvents like water and methanol can facilitate H/D exchange by providing a source of protons. Aprotic solvents such as acetonitrile or DMSO are less likely to promote exchange.[1]
-
Exposure Time: The longer the compound is exposed to conditions that promote exchange, the greater the potential for deuterium loss.
Q4: How can I minimize the risk of H/D exchange during my experiments?
To maintain the isotopic integrity of this compound, consider the following best practices:
-
Storage: Store stock solutions in a high-purity aprotic solvent (e.g., acetonitrile) at low temperatures (-20°C or -80°C).
-
Sample Preparation: Perform sample preparation steps at low temperatures (e.g., on ice) whenever possible. Minimize the time samples spend in protic solvents or at non-optimal pH values.
-
LC-MS Analysis: If using a protic mobile phase, maintain a low pH (ideally around 2.5-3) and keep the autosampler at a low temperature (e.g., 4°C).[2] Prepare fresh working solutions regularly to reduce the exposure time to exchange-promoting conditions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Mass Spectrum (e.g., M+2, M+1)
Symptom: You observe peaks in your mass spectrum corresponding to Capsiamide-d2 (M-1) or Capsiamide-d1 (M-2) in addition to the expected this compound peak.
Possible Cause: This indicates a loss of one or more deuterium atoms, likely due to H/D back-exchange during sample storage, preparation, or analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected mass signals.
Issue 2: Poor Quantitative Accuracy or Reproducibility
Symptom: Your quantitative results for the analyte, using this compound as an internal standard, are inaccurate or not reproducible.
Possible Causes:
-
H/D Exchange: Loss of deuterium from the internal standard leads to an incorrect internal standard concentration and, consequently, inaccurate quantification of the analyte.
-
Isotopic Contribution: The deuterated standard may contain a small amount of the unlabeled analyte (Capsiamide), leading to an overestimation of the analyte's concentration.
-
Matrix Effects: Components in the sample matrix may suppress or enhance the ionization of the analyte and internal standard to different extents.
Troubleshooting Steps:
-
Verify Isotopic Purity: Analyze a high-concentration solution of this compound alone to check for the presence of unlabeled Capsiamide.
-
Assess Stability: Perform a stability study as described in "Issue 1" to rule out H/D exchange as the cause of variability.
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Evaluate Matrix Effects: Prepare samples by spiking the analyte and internal standard into both a clean solvent and a blank matrix extract. A significant difference in the analyte/internal standard peak area ratio between the two samples indicates the presence of matrix effects.
Quantitative Data Summary
The stability of deuterated standards is highly dependent on the experimental conditions. The following table provides an illustrative summary of the expected stability of this compound under various conditions.
Table 1: Illustrative Stability of this compound
| pH of Aqueous Mobile Phase | Temperature | Solvent Type | Expected Deuterium Retention after 24h |
| 2.5 | 4°C | Protic (Water/Methanol) | >99% |
| 7.0 | 4°C | Protic (Water/Methanol) | 95-98% |
| 9.0 | 4°C | Protic (Water/Methanol) | <95% |
| 2.5 | 25°C | Protic (Water/Methanol) | 98-99% |
| 7.0 | 25°C | Protic (Water/Methanol) | <95% |
| 9.0 | 25°C | Protic (Water/Methanol) | <90% |
| Not Applicable | 4°C | Aprotic (Acetonitrile) | >99.5% |
| Not Applicable | 25°C | Aprotic (Acetonitrile) | >99% |
Note: This data is illustrative and based on general principles of H/D exchange for deuterated compounds. Actual stability should be experimentally verified for your specific matrix and conditions.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
Objective: To determine the isotopic purity of a this compound standard and quantify the amount of unlabeled Capsiamide present.
Methodology:
-
Prepare a High-Concentration Standard: Dissolve the this compound standard in acetonitrile to a final concentration of 1 mg/mL.
-
LC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good peak shape for Capsiamide.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Acquire full scan mass spectra in positive ion mode over a mass range that includes the unlabeled and deuterated forms of Capsiamide.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of Capsiamide and this compound.
-
Integrate the peak areas for all isotopic forms (d0, d1, d2, d3).
-
Calculate the isotopic purity using the following formula: % Isotopic Purity = (Area_d3 / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100
-
Protocol 2: Evaluation of H/D Exchange in a Protic Mobile Phase
Objective: To quantify the rate of H/D exchange of this compound when exposed to a protic LC-MS mobile phase over time.
Methodology:
-
Prepare Spiked Mobile Phase: Spike this compound into your LC-MS mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid) to a typical working concentration.
-
Incubation: Aliquot the spiked mobile phase into several vials and store them under the same conditions as your typical sample analysis (e.g., in the autosampler at 4°C).
-
Time-Point Analysis: Inject an aliquot for LC-MS/MS analysis at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Use Multiple Reaction Monitoring (MRM) to monitor the transitions for both this compound and any potential back-exchanged products (e.g., Capsiamide-d2).
-
-
Data Analysis:
-
Plot the peak area of this compound as a function of time.
-
A significant decrease in the peak area over time indicates H/D exchange.
-
The rate of exchange can be determined by the slope of the line.
-
Visualizations
H/D Exchange Signaling Pathway
Caption: Simplified representation of H/D back-exchange.
References
Technical Support Center: Optimizing Chromatographic Resolution of Capsiamide and Capsiamide-d3
Welcome to the technical support center for the chromatographic analysis of Capsiamide and its deuterated internal standard, Capsiamide-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation and accurate quantification during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor chromatographic resolution or co-elution of Capsiamide and this compound?
A1: Isotopically labeled internal standards like this compound are designed to co-elute with the analyte of interest. However, a slight difference in retention time, known as the deuterium isotope effect, can sometimes lead to partial or complete separation. This effect is more pronounced with a higher number of deuterium substitutions. While complete co-elution is often ideal for compensating for matrix effects in LC-MS/MS, achieving baseline resolution is necessary for certain quantitative assays, especially when using UV detection.
Q2: What is the "deuterium isotope effect" in chromatography?
A2: The deuterium isotope effect in reverse-phase chromatography typically results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart. This is because deuterium atoms are slightly larger and have a slightly weaker van der Waals interaction with the stationary phase compared to protium (hydrogen) atoms. This subtle difference can be sufficient to cause peak splitting or broadening if not properly managed.
Q3: Can the position of the deuterium label affect the separation?
A3: Yes, the position of the deuterium atoms can influence the magnitude of the isotope effect. Deuteration at sites involved in interactions with the stationary phase will have a more significant impact on retention time than labeling at other positions.
Q4: My peaks for Capsiamide and this compound are broad and tailing. What could be the cause?
A4: Peak broadening and tailing can be caused by several factors, including secondary interactions with the stationary phase, poor column condition, or an inappropriate mobile phase pH. For amide-containing compounds like Capsiamide, interactions with residual silanols on the silica-based stationary phase can be a common cause.
Troubleshooting Guides
Issue 1: Poor Resolution or Complete Co-elution
If you are experiencing either insufficient separation or undesired complete co-elution of Capsiamide and this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Resolution Issues
Caption: Troubleshooting workflow for improving chromatographic resolution.
Detailed Steps:
-
Adjust Mobile Phase Strength: In reverse-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of both compounds, which can often lead to better separation.
-
Modify the Gradient: If using a gradient elution, a shallower gradient around the elution time of the analytes can improve resolution.
-
Optimize Column Temperature: Temperature can affect the selectivity of the separation. Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves. Lower temperatures often increase retention and can enhance separation.
-
Change Column Chemistry: If resolution is still not optimal, consider a different stationary phase. While C18 columns are a good starting point, other phases like Phenyl-Hexyl or C8 may offer different selectivity for these compounds.
Issue 2: Peak Tailing and Asymmetry
For issues with peak shape, such as tailing or fronting, the following steps can be taken.
Troubleshooting Workflow for Peak Asymmetry
Caption: Troubleshooting workflow for addressing peak asymmetry.
Detailed Steps:
-
Adjust Mobile Phase pH: Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can suppress the ionization of residual silanols on the column, reducing secondary interactions and improving peak shape.
-
Check Column Condition: Over time, columns can become contaminated or voided. Flushing the column according to the manufacturer's instructions or replacing it may be necessary.
-
Evaluate Sample Solvent: Injecting the sample in a solvent that is stronger than the initial mobile phase can cause peak distortion. Ensure the sample is dissolved in a solvent that is as weak as or weaker than the mobile phase.
Experimental Protocols
The following is a recommended starting method for the chromatographic separation of Capsiamide and this compound on a standard LC-MS/MS system.
Recommended LC-MS/MS Method
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of standards |
Experimental Workflow
Caption: General experimental workflow for LC-MS/MS analysis.
Quantitative Data Summary
The following table provides a hypothetical example of chromatographic data that could be obtained using the recommended method. Actual results may vary depending on the specific instrumentation and experimental conditions.
Example Chromatographic Data
| Compound | Retention Time (min) | Peak Width (sec) | Tailing Factor | Resolution (Rs) |
| This compound | 8.25 | 3.5 | 1.1 | - |
| Capsiamide | 8.35 | 3.6 | 1.2 | 1.8 |
Physicochemical Properties
| Property | Capsiamide | This compound |
| Molecular Formula | C17H35NO | C17H32D3NO |
| Molecular Weight | 269.48 g/mol | 272.50 g/mol |
| LogP (Predicted) | ~6.1 | ~6.1 |
| Structure | N-(13-methyltetradecyl)acetamide | N-(13-methyltetradecyl)acetamide-d3 |
This technical support center provides a starting point for optimizing the chromatographic resolution of Capsiamide and this compound. For further assistance, please consult the documentation for your specific instrumentation and columns.
Technical Support Center: Matrix Effects on Capsiamide-d3 Ionization in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Capsiamide-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). The information provided is based on established principles of LC-MS/MS analysis and is intended to serve as a comprehensive resource for mitigating ionization interference.
Troubleshooting Guide
Matrix effects, primarily ion suppression, can significantly impact the accuracy, precision, and sensitivity of quantitative bioanalytical methods. This guide outlines common problems observed during the analysis of this compound and provides systematic troubleshooting steps.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound in matrix samples compared to neat solutions. | Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids, salts) compete with this compound for ionization in the ESI source.[1][2] | 1. Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the suppression zone. 2. Enhance Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][4] 3. Sample Dilution: Dilute the sample to reduce the concentration of matrix components.[2] |
| Inconsistent or poor reproducibility of this compound signal across different sample lots. | Relative Matrix Effect: Different lots of biological matrix (e.g., plasma from different donors) have varying compositions of interfering substances. | 1. Use Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples. 2. Employ a Stable Isotope-Labeled Internal Standard: While this compound is a deuterated standard, ensure it co-elutes perfectly with the analyte. If not, a different internal standard might be necessary. |
| Signal of the deuterated internal standard (this compound) is also suppressed, but not to the same extent as the analyte. | Differential Ion Suppression: A slight chromatographic separation between the analyte and the deuterated internal standard (due to the deuterium isotope effect) can cause them to be affected differently by matrix components. | 1. Optimize Chromatography for Co-elution: Adjust the mobile phase composition or gradient to ensure the analyte and internal standard peaks completely overlap. 2. Evaluate the Matrix Effect: Quantify the extent of ion suppression for both the analyte and the internal standard individually. |
| Gradual decrease in this compound signal over an analytical run. | Carryover and System Contamination: Late-eluting matrix components from previous injections can accumulate and cause increasing ion suppression. Contamination can also build up in the ion source. | 1. Extend Run Time: Ensure all matrix components have eluted before the next injection. 2. Implement a Robust Wash Method: Use a strong solvent wash between injections to clean the column and injection port. 3. Perform Regular Instrument Maintenance: Clean the ion source periodically to remove accumulated residues. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. In ESI-MS, this typically manifests as ion suppression, where the signal for this compound is reduced, or less commonly, ion enhancement. This phenomenon can lead to inaccurate and imprecise quantification, compromising the reliability of bioanalytical data. The primary cause of ion suppression is competition for charge and surface access on the ESI droplets between this compound and matrix components like phospholipids.
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for matrix effects?
A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, the "deuterium isotope effect" can sometimes cause a slight shift in retention time between the deuterated standard and the native analyte. If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.
Q3: How can I determine if my this compound signal is being suppressed?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound solution into the MS source while injecting an extracted blank matrix sample onto the LC column. A dip in the baseline signal of this compound at a specific retention time indicates the presence of co-eluting matrix components that cause ion suppression.
Q4: What are the most common sources of matrix effects in plasma samples?
A4: In biological matrices like plasma, phospholipids are a major cause of ion suppression in ESI-MS. Other endogenous components such as salts, proteins, and metabolites can also contribute. Exogenous contaminants, for instance, polymers from plasticware or mobile phase additives, can also interfere with ionization.
Q5: What are the best strategies to minimize matrix effects for this compound?
A5: A multi-pronged approach is often the most effective:
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Optimized Sample Preparation: Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation.
-
Chromatographic Separation: Developing a robust LC method that separates this compound from the regions of ion suppression is crucial.
-
Matrix-Matched Calibration: Preparing calibrators and QCs in the same matrix as the samples helps to normalize the matrix effect between the calibration curve and the unknown samples.
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Lowering Flow Rate: Reducing the ESI flow rate to the nanoliter-per-minute range can decrease the susceptibility to matrix effects.
Quantitative Data on Matrix Effects
The following table summarizes illustrative quantitative data on ion suppression for a hypothetical compound with properties similar to this compound in different biological matrices and with various sample preparation techniques. Note: This data is for demonstration purposes and may not be directly representative of this compound.
| Biological Matrix | Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* |
| Human Plasma | Protein Precipitation (Acetonitrile) | 95 ± 5 | 45 ± 8 (Suppression) |
| Human Plasma | Liquid-Liquid Extraction (MTBE) | 88 ± 7 | 85 ± 6 (Minor Suppression) |
| Human Plasma | Solid-Phase Extraction (C18) | 92 ± 4 | 98 ± 3 (Negligible Effect) |
| Rat Urine | Dilute-and-Shoot (1:10 with Mobile Phase) | >99 | 70 ± 10 (Suppression) |
| Rat Brain Homogenate | Protein Precipitation & SPE | 85 ± 9 | 95 ± 5 (Minimal Effect) |
*Matrix Effect (%) is calculated as: (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Experimental Protocols
Protocol for Post-Column Infusion to Evaluate Matrix Effects
This protocol describes a method to identify the retention time windows where co-eluting matrix components cause ion suppression.
1. Materials and Equipment:
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LC-MS/MS system with an ESI source
-
Syringe pump
-
Tee-piece connector
-
This compound standard solution (e.g., 50 ng/mL in mobile phase)
-
Extracted blank biological matrix (e.g., plasma processed by protein precipitation)
-
LC column and mobile phases used for the this compound assay
2. Procedure:
-
Set up the LC system with the analytical column and mobile phases as you would for your assay.
-
Disconnect the LC outlet from the MS source.
-
Connect the LC outlet to one inlet of the tee-piece.
-
Connect the outlet of the syringe pump, containing the this compound standard solution, to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the MS ion source.
-
Begin infusing the this compound solution at a constant low flow rate (e.g., 10 µL/min).
-
Acquire data on the mass spectrometer, monitoring the specific MRM transition for this compound. A stable baseline signal should be observed.
-
While continuously infusing the this compound solution, inject the extracted blank matrix sample onto the LC column and start the chromatographic run.
-
Monitor the this compound signal throughout the run. Any significant drop in the signal intensity indicates a region of ion suppression due to co-eluting matrix components.
Visualizations
Caption: Troubleshooting workflow for diagnosing and mitigating matrix effects.
This guide provides a foundational understanding and practical solutions for addressing matrix effects in the ESI-MS analysis of this compound. For further assistance, consulting detailed literature on bioanalytical method validation is recommended.
References
- 1. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 3. spectroscopy - Can amide bonds fragment in ESI-MS? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Correcting for Instrument Variability with Capsaicin-d3: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Capsaicin-d3 as an internal standard to correct for instrument variability in quantitative analyses. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use Capsaicin-d3 as an internal standard for capsaicin analysis?
A1: Capsaicin-d3 is a deuterated analog of capsaicin, meaning it is structurally and chemically almost identical to the analyte of interest but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium.[1] This near-identical chemical behavior ensures that Capsaicin-d3 experiences similar variations as capsaicin during sample preparation, chromatography, and ionization in the mass spectrometer.[2] By adding a known amount of Capsaicin-d3 to your samples, standards, and quality controls, you can use the ratio of the analyte's signal to the internal standard's signal to correct for instrument variability and matrix effects, leading to more accurate and precise quantification.[3]
Q2: When should I add Capsaicin-d3 to my samples?
A2: For optimal correction, the internal standard should be added at the earliest stage of the sample preparation process.[4] This ensures that any loss of the analyte during extraction, cleanup, or other processing steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction.
Q3: What concentration of Capsaicin-d3 should I use?
A3: The concentration of the internal standard should be consistent across all samples, including calibration standards and quality controls. A common practice is to use a concentration that produces a detector response that is similar in magnitude to the response of the analyte in the middle of its calibration range. This helps to ensure a stable and reliable signal for normalization.
Q4: Can the use of a deuterated internal standard completely eliminate matrix effects?
A4: While deuterated internal standards are highly effective at compensating for matrix effects, they may not eliminate them entirely. Severe ion suppression or enhancement can still impact the signal of both the analyte and the internal standard.[4] Proper sample preparation techniques to remove interfering matrix components and optimized chromatographic separation are still crucial for robust and reliable results.
Troubleshooting Guide
Issue 1: High variability in the Capsaicin-d3 signal across samples.
-
Possible Cause: Inconsistent addition of the internal standard to each sample.
-
Solution: Ensure that the pipette used for adding the internal standard is properly calibrated and that the same volume is added to every sample, standard, and quality control. Thoroughly vortex or mix each sample after the addition of the internal standard to ensure homogeneity.
-
-
Possible Cause: Degradation of Capsaicin-d3 in the sample matrix.
-
Solution: Perform a stability study to ensure that Capsaicin-d3 is stable in the sample matrix under the storage and processing conditions of your experiment.
-
-
Possible Cause: Instrument-related issues such as inconsistent injection volume or fluctuations in the mass spectrometer source conditions.
-
Solution: Check the autosampler for air bubbles and ensure the injection needle is properly seated. Allow the mass spectrometer to stabilize before starting the analytical run and monitor system suitability throughout the analysis.
-
Issue 2: Poor accuracy and precision despite using Capsaicin-d3.
-
Possible Cause: The isotopic purity of the Capsaicin-d3 may be insufficient.
-
Solution: Verify the certificate of analysis for your Capsaicin-d3 standard to confirm its isotopic purity. The presence of unlabeled capsaicin in the internal standard can lead to an overestimation of the analyte concentration.
-
-
Possible Cause: The internal standard and analyte are not co-eluting.
-
Solution: While deuterated standards typically co-elute with their non-deuterated counterparts, significant differences in retention time can occur under certain chromatographic conditions. Optimize your chromatographic method to ensure the analyte and internal standard peaks are narrow and elute as closely as possible.
-
-
Possible Cause: The concentration of the internal standard is not appropriate.
-
Solution: If the internal standard signal is too high or too low relative to the analyte, it may not effectively correct for variability. Adjust the concentration of the internal standard to be within the linear range of the detector and ideally close to the signal intensity of the analyte.
-
Data Presentation
The use of Capsaicin-d3 as an internal standard significantly improves the accuracy and precision of capsaicin quantification. The following tables summarize the impact on key analytical parameters.
Table 1: Comparison of Intra- and Inter-Assay Precision with and without Internal Standard Correction
| Analyte Concentration (ng/mL) | Intra-Assay Precision (%RSD) without IS | Intra-Assay Precision (%RSD) with Capsaicin-d3 IS | Inter-Assay Precision (%RSD) without IS | Inter-Assay Precision (%RSD) with Capsaicin-d3 IS |
| 2.5 | >15% | 4% | >20% | 6% |
| 10 | >15% | 3% | >20% | 6% |
| 100 | >15% | 7% | >20% | 7% |
Table 2: Impact of Internal Standard on Method Accuracy
| Analyte Concentration (ng/mL) | Accuracy (%) without IS | Accuracy (%) with Capsaicin-d3 IS |
| 2.5 | 75 - 125 | 90 - 107 |
| 10 | 80 - 120 | 90 - 107 |
| 100 | 85 - 115 | 90 - 107 |
Experimental Protocols
Protocol 1: Sample Preparation for Capsaicin Analysis in Biological Matrices
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Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 100 ng/mL Capsaicin-d3 working solution in methanol to each sample, calibration standard, and quality control.
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Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
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Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
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Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
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Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Capsaicin and Capsaicin-d3 Analysis
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Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
-
0-1 min: 10% B
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1-5 min: 10-90% B
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5-6 min: 90% B
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6-6.1 min: 90-10% B
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6.1-8 min: 10% B
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40°C.
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Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Multiple Reaction Monitoring (MRM) Transitions:
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Capsaicin: Precursor ion (m/z) 306.2 -> Product ion (m/z) 137.1
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Capsaicin-d3: Precursor ion (m/z) 309.2 -> Product ion (m/z) 140.1
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Mandatory Visualizations
Experimental Workflow
Caption: A streamlined workflow for quantitative analysis using Capsaicin-d3.
Capsaicin Signaling Pathway
Caption: Capsaicin activates the TRPV1 receptor, leading to a sensation of heat and pain.
References
- 1. Frontiers | Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner [frontiersin.org]
- 2. Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Analysis of Capsiamide-d3
This technical support center is designed for researchers, scientists, and drug development professionals to address common chromatographic issues encountered during the HPLC analysis of Capsiamide-d3, specifically peak tailing and peak splitting.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
A1: Peak tailing for this compound, a hydrophobic amide, in reversed-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase. The primary causes include:
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Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns (like C18) can interact with the amide group of this compound. These interactions are more pronounced at mid-range pH levels (pH 4-7) where silanols can be ionized (SiO-), leading to electrostatic interactions and peak tailing.[1]
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Mobile Phase pH: The pH of the mobile phase plays a critical role. Capsiamide has a basic pKa of approximately 5.7. If the mobile phase pH is close to this value, the analyte can exist in both ionized and non-ionized forms, resulting in peak broadening or tailing.[2][3]
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Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.
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Sample Overload: Injecting too concentrated a sample can lead to non-linear adsorption on the column, resulting in asymmetrical peaks.[4]
Q2: My this compound peak is splitting. What could be the reason?
A2: Peak splitting in HPLC can be caused by several factors, broadly categorized as issues occurring before the column or within the column itself. For this compound, likely causes include:
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Column Void or Channeling: A void at the head of the column or uneven packing can cause the sample to travel through different paths, resulting in a split peak.[5]
-
Partially Blocked Frit: A blockage in the inlet frit of the column can distort the sample band as it enters the column, leading to peak splitting for all analytes.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion and splitting, especially for early eluting peaks.
-
Co-elution with an Impurity: The split peak might actually be two different, closely eluting compounds.
-
Mobile Phase pH Close to pKa: As with peak tailing, a mobile phase pH near the pKa of this compound can lead to the presence of both ionized and non-ionized forms, which can sometimes manifest as a split or shouldered peak.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing of this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Experimental Protocols:
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To minimize secondary silanol interactions by ensuring this compound is in a single ionic state.
-
Methodology:
-
Prepare a series of mobile phases with the aqueous component buffered at different pH values. Since the basic pKa of Capsiamide is ~5.7, it is recommended to work at a pH at least 2 units below this value to ensure it is fully protonated. Start with a pH of 3.0.
-
Use a suitable buffer, such as phosphate or acetate, at a concentration of 10-25 mM.
-
Prepare mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5).
-
Equilibrate the column with each mobile phase for at least 15-20 column volumes before injecting the sample.
-
Analyze the peak shape for each pH condition.
-
Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Asymmetry (As) for this compound | Rationale |
| 6.0 | > 1.5 | pH is close to the pKa, leading to mixed ionization states and potential silanol interactions. |
| 4.5 | 1.2 - 1.5 | Closer to the optimal range, but some interaction with ionized silanols may still occur. |
| 3.0 | 1.0 - 1.2 | This compound is fully protonated, and silanol interactions are minimized. |
| 2.5 | 1.0 - 1.2 | Similar to pH 3.0, providing good peak shape. |
Protocol 2: Buffer Concentration Optimization
-
Objective: To investigate the effect of buffer concentration on masking residual silanol activity.
-
Methodology:
-
Using the optimal pH determined in Protocol 1 (e.g., pH 3.0), prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).
-
Equilibrate the column with each mobile phase.
-
Inject the this compound standard and observe the peak shape.
-
Quantitative Data Summary: Effect of Buffer Concentration on Peak Asymmetry
| Buffer Concentration | Expected Peak Asymmetry (As) | Rationale |
| 5 mM | > 1.3 | Insufficient buffer capacity to maintain a consistent pH at the column surface and mask silanol sites. |
| 25 mM | 1.0 - 1.2 | Adequate buffering capacity for good peak shape. |
| 50 mM | 1.0 - 1.2 | Higher concentrations can further improve peak shape but may lead to instrument issues like salt precipitation. |
Guide 2: Resolving Peak Splitting of this compound
This guide provides a step-by-step approach to identify and resolve the cause of peak splitting.
Troubleshooting Workflow for Peak Splitting
Caption: Troubleshooting workflow for this compound peak splitting.
Experimental Protocols:
Protocol 3: Investigating Sample Solvent Effects
-
Objective: To determine if the sample solvent is causing peak splitting.
-
Methodology:
-
Prepare the this compound sample in the initial mobile phase composition.
-
If solubility is an issue, prepare the sample in a solvent that is weaker (more polar in reversed-phase) than the mobile phase.
-
Inject a smaller volume of the sample prepared in the original (stronger) solvent and observe if the peak shape improves.
-
Compare the chromatograms from the different sample preparations.
-
Quantitative Data Summary: Effect of Sample Solvent on Peak Shape
| Sample Solvent | Injection Volume | Expected Peak Shape | Rationale |
| 100% Acetonitrile | 10 µL | Splitting or Broadening | Strong solvent causes premature band broadening on the column. |
| 100% Acetonitrile | 2 µL | Improved, but may still show distortion | Reduced volume lessens the solvent effect. |
| Initial Mobile Phase | 10 µL | Sharp, symmetrical peak | Ideal condition, minimizes solvent mismatch. |
Protocol 4: Confirming Co-elution
-
Objective: To determine if the split peak is due to a co-eluting impurity.
-
Methodology:
-
Change the detection wavelength. If the ratio of the two parts of the split peak changes, it is likely two different compounds.
-
Modify the separation conditions to improve resolution. This can include:
-
Changing the organic modifier (e.g., from acetonitrile to methanol).
-
Altering the gradient slope.
-
Changing the column temperature.
-
-
Inject a blank (sample solvent) to ensure no ghost peaks are present.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Technical Support Center: Improving Recovery of Capsiamide-d3 During Sample Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Capsiamide-d3 during sample extraction. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its extraction?
A1: this compound is a deuterated analog of capsiamide, a long-chain amide found in chili peppers.[1] Its physicochemical properties are critical for designing an effective extraction protocol. Key properties include:
| Property | Value | Implication for Extraction |
| Molecular Weight | 272.5 g/mol [2] | Standard molecular weight for mass spectrometry. |
| XLogP3 | 6.5[2] | Indicates high lipophilicity, suggesting good solubility in organic solvents and suitability for reversed-phase SPE. |
| Structure | Long alkyl chain with an amide group[2] | The long nonpolar chain dominates the molecule's behavior, making it soluble in less polar organic solvents. The amide group offers a site for potential hydrogen bonding. |
Q2: I am experiencing low recovery of this compound. What are the general causes?
A2: Low recovery of an internal standard like this compound can stem from several factors throughout the analytical workflow.[3] These can be broadly categorized as:
-
Incomplete Extraction: The chosen solvent or extraction technique may not be efficiently partitioning the analyte from the sample matrix.
-
Analyte Degradation: this compound may be degrading due to unfavorable pH, temperature, or exposure to light during sample preparation.
-
Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
-
Procedural Losses: Analyte may be lost during sample transfer steps, evaporation, or improper handling.
Q3: How does pH affect the stability and extraction of this compound?
Q4: What is the impact of temperature on the stability of this compound?
A4: High temperatures can lead to the thermal degradation of capsaicinoids. Studies on capsaicin have shown that degradation rates increase with higher temperatures, following first-order kinetics. For instance, drying fresh peppers at temperatures between 45°C and 65°C can reduce capsaicinoid levels by over 30%. Therefore, it is recommended to avoid excessive heat during sample preparation steps like solvent evaporation. If heating is necessary, it should be done at the lowest effective temperature for the shortest possible duration.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: You are observing low and inconsistent recovery of this compound when using a liquid-liquid extraction protocol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery in LLE.
Quantitative Data: LLE Recovery of Capsaicinoids
| Extraction Solvent | Recovery (%) | Reference |
| Ethyl acetate:Acetone (85:15) | 70-78% | |
| Methanol | ~98% | |
| Acetonitrile | Lower than methanol |
Low Recovery in Solid-Phase Extraction (SPE)
Problem: Your SPE protocol is yielding low recovery for this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Quantitative Data: SPE Recovery of Capsaicinoids
| Sorbent Type | Elution Solvent | Recovery (%) | Reference |
| C18 | Methanol | 90.2-98.0% | |
| Oasis HLB | Acetonitrile | >95% | |
| Hydrotalcite | Not specified | 73.5-91.6% | |
| Bentonite | Not specified | 68.4-70.8% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
This protocol is adapted from methods used for capsaicinoid extraction from biological fluids.
Materials:
-
Plasma sample containing this compound
-
Extraction solvent: Ethyl acetate:Acetone (85:15, v/v)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma in a centrifuge tube, add a known amount of this compound internal standard solution.
-
Add 500 µL of the extraction solvent (ethyl acetate:acetone, 85:15).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction of this compound from an Aqueous Matrix
This protocol is based on general procedures for reversed-phase SPE of lipophilic compounds.
Materials:
-
Aqueous sample containing this compound
-
C18 SPE cartridge
-
SPE manifold
-
Conditioning solvent: Methanol
-
Equilibration solvent: Water
-
Wash solvent: 5% Methanol in water
-
Elution solvent: Acetonitrile
-
Collection tubes
Procedure:
-
Conditioning: Pass 3 mL of methanol through the C18 SPE cartridge. Do not allow the sorbent to go dry.
-
Equilibration: Pass 3 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
Loading: Load the aqueous sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Pass 3 mL of the wash solvent (5% methanol in water) through the cartridge to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes to remove residual water.
-
Elution: Elute the this compound from the cartridge with 2 x 1 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Signaling Pathways and Logical Relationships
Decision Tree for Method Selection
Caption: Decision tree for selecting an appropriate extraction method.
References
Effect of mobile phase pH on Capsiamide-d3 stability
This technical support center provides guidance on the stability of Capsiamide-d3, with a focus on the impact of mobile phase pH during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is the deuterated form of Capsiamide, with the chemical name 2,2,2-trideuterio-N-(13-methyltetradecyl)acetamide.[1] It belongs to the class of organic compounds known as acetamides, which are characterized by the presence of a secondary amide functional group.[2][3] Capsiamide is a long-chain amide found in the essential oil of hot peppers (Capsicum species).[4]
Q2: How does the mobile phase pH generally affect the stability of amides like this compound?
The amide bond in this compound is generally resistant to hydrolysis in neutral water, even with prolonged heating.[5] However, the stability of the amide bond can be compromised under acidic or basic conditions, leading to hydrolysis. This reaction breaks the amide bond to form a carboxylic acid and an amine. The hydrolysis is catalyzed by both acids and bases. In the context of HPLC, using mobile phases with extreme pH values, especially when combined with elevated column temperatures, can potentially lead to the degradation of this compound over the course of an analytical run or during sample storage in the autosampler.
Q3: What is the expected degradation pathway for this compound in acidic or basic mobile phases?
The degradation of this compound is expected to occur via hydrolysis of its amide bond.
-
Acid-catalyzed hydrolysis: The carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then breaks down to yield acetic acid-d3 and 13-methyltetradecylamine.
-
Base-catalyzed hydrolysis: A hydroxide ion from the mobile phase acts as a nucleophile and attacks the carbonyl carbon of the amide. This also forms a tetrahedral intermediate that subsequently collapses, yielding an acetate-d3 salt and 13-methyltetradecylamine.
Q4: What is a recommended starting pH for the mobile phase in an HPLC method for this compound?
For reversed-phase HPLC analysis of capsaicinoids, which are structurally similar to this compound, acidic mobile phases are commonly used. A pH range of 2 to 4 is often recommended as a starting point for method development for many compounds, as it can provide stable retention and good peak shapes. Specifically, a mobile phase adjusted to pH 3.2 with acetic acid has been successfully used for the separation of capsaicinoids. Using a mobile phase with a pH that is at least one unit away from the analyte's pKa is a good practice to ensure reproducibility. Since amides are generally neutral, the primary concern with pH is chemical stability rather than ionization state.
Troubleshooting Guide
| Issue | Potential Cause Related to pH | Recommended Solution |
| Peak area of this compound decreases over a sequence of injections. | On-instrument degradation: The mobile phase pH may be too acidic or too basic, causing slow hydrolysis of the analyte in the autosampler or on the column. | Investigate the stability of this compound in the mobile phase. Prepare a standard and re-inject it over several hours to check for a decrease in peak area. Consider using a mobile phase with a more neutral pH if degradation is observed. If a low or high pH is necessary for chromatographic reasons, cool the autosampler to minimize degradation. |
| Appearance of new, unidentified peaks in the chromatogram, especially late-eluting peaks. | Formation of degradation products: The new peaks could be the hydrolysis products of this compound (acetic acid-d3 and 13-methyltetradecylamine). | To confirm, perform forced degradation studies by intentionally exposing a sample of this compound to acidic and basic conditions. Analyze the stressed samples to see if the retention times of the degradation products match the unknown peaks in your chromatogram. |
| Poor peak shape (e.g., tailing or fronting). | Analyte-stationary phase interactions: While this compound is expected to be neutral, extreme pH values can alter the surface charge of the silica-based stationary phase, leading to secondary interactions. | For basic compounds, working at a higher pH can sometimes improve peak shape. However, for amide stability, it is often better to start with a low pH (around 3-4) to suppress silanol interactions. |
| Inconsistent retention times. | Unbuffered or poorly buffered mobile phase: If the mobile phase pH is not well-controlled, small variations can lead to shifts in retention time, especially if there are any ionizable impurities. | Always use a suitable buffer, especially when working at a pH where small changes can affect the analyte or stationary phase. Ensure the buffer is used within its effective buffering range. |
Experimental Protocols
Protocol: Evaluating the Stability of this compound at Different pH Values
This protocol describes a typical experiment to assess the stability of this compound in solutions of varying pH.
-
Preparation of Buffer Solutions:
-
Prepare three buffer solutions:
-
pH 3.0: 0.1% Formic acid in water.
-
pH 7.0: 20 mM Ammonium acetate in water.
-
pH 10.0: 20 mM Ammonium bicarbonate in water.
-
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
-
Preparation of Stability Study Samples:
-
For each pH condition, mix the this compound stock solution with the corresponding buffer and acetonitrile to achieve a final concentration of 10 µg/mL in a 50:50 acetonitrile:buffer solution.
-
Prepare three sets of samples for each pH.
-
-
Incubation:
-
Store one set of samples at room temperature (25°C) and another set in a cooled autosampler (4°C).
-
The third set is the time-zero (T0) sample and should be analyzed immediately.
-
-
HPLC Analysis:
-
Use a validated HPLC method for the analysis of this compound. A good starting point would be a C18 column with a mobile phase of acetonitrile and water (with a neutral pH buffer like ammonium acetate for the analysis itself) and UV detection at 281 nm.
-
Inject the T0 samples immediately after preparation.
-
Inject the samples stored at room temperature and 4°C at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample for each pH condition and temperature.
-
Plot the percentage of remaining this compound against time for each condition.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound at 24 hours (Room Temperature)
This table presents illustrative data on the expected stability of this compound under different pH conditions.
| Mobile Phase pH | % this compound Remaining (Mean ± SD) | Observations |
| 3.0 | 95.5 ± 1.2 | Minor degradation observed. |
| 7.0 | 99.8 ± 0.5 | Essentially stable. |
| 10.0 | 92.1 ± 1.5 | Noticeable degradation. |
Visualizations
Amide Hydrolysis Pathway
Caption: General pathways for acid and base-catalyzed hydrolysis of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the pH stability of this compound.
References
Validation & Comparative
The Gold Standard in Pungency: A Comparative Guide to the Validation of an Analytical Method Using Capsaicin-d3
For researchers, scientists, and drug development professionals engaged in the quantification of capsaicinoids, the precision and reliability of the analytical method are paramount. This guide provides an objective comparison of the validation of an analytical method for capsaicin using a deuterated internal standard, Capsaicin-d3, versus a non-deuterated alternative. Supported by experimental data, this document underscores the superior performance of stable isotope-labeled internal standards in bioanalytical assays.
The accurate measurement of capsaicin, the pungent compound in chili peppers, is critical in various fields, from pharmacology and toxicology to food science. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for its high sensitivity and selectivity. The use of an internal standard (IS) is indispensable in LC-MS/MS to compensate for variations in sample preparation, injection volume, and matrix effects. While various compounds can serve as internal standards, deuterated standards like Capsaicin-d3 are widely considered the "gold standard" due to their near-identical physicochemical properties to the analyte of interest.
The Superiority of Deuterated Internal Standards
Deuterated internal standards are stable isotope-labeled versions of the analyte where one or more hydrogen atoms are replaced by deuterium. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical and physical behaviors remain virtually identical. This co-elution is crucial for accurately correcting matrix effects, which are a primary source of error in bioanalysis. Structural analogs or other non-deuterated compounds, while sometimes used, may have different extraction recoveries and chromatographic retention times, leading to less accurate quantification.
Comparative Performance of Internal Standards
To illustrate the advantages of using Capsaicin-d3, this guide compares the validation parameters of an LC-MS/MS method for capsaicin using Capsaicin-d3 as the internal standard against a method using a non-deuterated internal standard. The following tables summarize the performance characteristics of each method.
Table 1: Method Validation Parameters with Capsaicin-d3 Internal Standard
| Validation Parameter | Result |
| Linearity Range | 0.5 - 40 µg/kg |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 92.9% - 105% |
| Limit of Detection (LOD) | 0.15 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
Table 2: Representative Method Validation Parameters with a Non-Deuterated Internal Standard
| Validation Parameter | Result |
| Linearity Range | 10 - 750 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-assay Precision (%RSD) | 2% - 10% |
| Inter-assay Precision (%RSD) | 6% - 9% |
| Accuracy (% of Nominal) | 91% - 102% |
| Limit of Quantification (LOQ) | 10 ng/mL |
Note: The data in Table 2 is representative of a method using a non-deuterated internal standard and may not be from a single study directly comparing it to Capsaicin-d3. The linearity range and LOQ are presented in different units as reported in the respective studies.
The data clearly indicates that the method employing Capsaicin-d3 demonstrates superior precision (lower %RSD) and a lower limit of quantification, enabling more sensitive and reliable measurements.
Experimental Protocols
A detailed methodology is crucial for the successful validation of an analytical method. The following is a comprehensive protocol for the validation of an LC-MS/MS method for the quantification of capsaicin in a biological matrix using Capsaicin-d3 as an internal standard.
Preparation of Stock and Working Solutions
-
Capsaicin Stock Solution (1 mg/mL): Accurately weigh 10 mg of capsaicin standard and dissolve in 10 mL of methanol.
-
Capsaicin-d3 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Capsaicin-d3 and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Serially dilute the capsaicin stock solution with methanol to prepare working standard solutions at concentrations ranging from 0.5 µg/kg to 40 µg/kg.
-
Internal Standard Working Solution: Dilute the Capsaicin-d3 stock solution with methanol to a final concentration of 50 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the Capsaicin-d3 internal standard working solution.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Capsaicin: Precursor ion > Product ion (e.g., m/z 306.2 > 137.1)
-
Capsaicin-d3: Precursor ion > Product ion (e.g., m/z 309.2 > 137.1)
-
Validation Experiments
-
Linearity: Analyze a series of calibration standards (at least 6 non-zero concentrations) in triplicate. Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations (n=5 for each level) on the same day (intra-day) and on three different days (inter-day). The relative standard deviation (%RSD) for precision should be ≤ 15%, and the accuracy should be within 85-115% of the nominal concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, typically with a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution.
-
Recovery: Determine the extraction efficiency by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage).
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the validation of an analytical method for capsaicin.
Caption: The role of an internal standard in correcting for analytical variability.
A Comparative Guide to the Quantification of Capsiamide: Evaluating Accuracy and Precision with Capsiamide-d3
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive lipids like Capsiamide is critical for understanding its physiological roles and therapeutic potential. This guide provides a comprehensive comparison of the state-of-the-art analytical methodology for Capsiamide quantification, focusing on the use of a stable isotope-labeled internal standard, Capsiamide-d3, within a liquid chromatography-tandem mass spectrometry (LC-MS/MS) framework. While direct studies on Capsiamide are limited, this guide draws upon established methods for structurally similar compounds, such as N-acylethanolamides (NAEs) and other fatty acid amides (FAAs), to provide a robust framework for its analysis.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This approach, known as stable isotope dilution analysis (SIDA), offers superior accuracy and precision by correcting for variations in sample preparation, chromatographic separation, and mass spectrometric ionization. The deuterated internal standard (this compound) is chemically identical to the analyte (Capsiamide) but has a different mass, allowing it to be distinguished by the mass spectrometer. Because it behaves identically to the analyte throughout the analytical process, it effectively normalizes for any sample loss or matrix effects, leading to more reliable and reproducible results.
Performance Comparison: Stable Isotope Dilution vs. Traditional Methods
The following tables summarize the performance metrics of analytical methods using stable isotope-labeled internal standards for compounds structurally related to Capsiamide, compared to traditional methods that may use other types of internal standards or external calibration. The data presented is a synthesis from multiple studies on fatty acid amides and N-acylethanolamides.
Table 1: Comparison of Accuracy and Precision
| Method | Analyte Class | Accuracy (% Recovery) | Precision (% RSD) - Intraday | Precision (% RSD) - Interday |
| LC-MS/MS with Deuterated Internal Standard | Fatty Acid Amides | 83.4 - 112.8% [1] | 0.7 - 9.1% [1] | 3.7 - 9.5% [1] |
| LC-MS/MS with Analog Internal Standard | Capsaicinoids | 90 - 107% | 2 - 10% | 6 - 9% |
| HPLC-UV with External Standard | Capsaicinoids | 85 - 115% | < 15% | < 15% |
Table 2: Comparison of Sensitivity
| Method | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS with Deuterated Internal Standard | Primary Fatty Acid Amides | 0.3 - 3 ng/mL [2] | - |
| LC-MS/MS with Deuterated Internal Standard | Free Fatty Acids | 3.0 - 14.0 ng/mL [1] | 8.0 - 45.0 ng/mL |
| LC-MS/MS with Deuterated Internal Standard | Very Long Chain Ceramides | - | 0.02 - 0.08 µg/mL |
| HPLC-UV with External Standard | Capsaicinoids | ~50 ng/mL | ~150 ng/mL |
Experimental Workflow and Protocols
The quantification of Capsiamide using this compound by LC-MS/MS involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocol
The following is a generalized protocol for the quantification of Capsiamide in a biological matrix, based on established methods for similar analytes.
1. Sample Preparation
-
Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add a known amount of this compound solution in methanol.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample, vortex vigorously for 1 minute, and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting composition.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Capsiamide and this compound need to be determined by direct infusion of the standards. For example:
-
Capsiamide: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
-
Instrument Parameters: Capillary voltage, cone voltage, and collision energy should be optimized for maximum signal intensity.
-
3. Data Analysis
-
The peak areas of the analyte (Capsiamide) and the internal standard (this compound) are integrated.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
The concentration of Capsiamide in the unknown samples is then calculated from the calibration curve.
Signaling Pathways and Logical Relationships
The accurate quantification of Capsiamide is crucial for elucidating its role in various signaling pathways. As a fatty acid amide, it is likely involved in lipid signaling networks that regulate inflammation, pain, and metabolism.
References
Comparative Guide to Linearity and Range Determination for Capsiamide Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of linearity and range for Capsiamide assays, with a focus on the use of Capsiamide-d3 as an internal standard. The information presented is based on established analytical techniques for structurally similar compounds, providing a robust framework for assay development and validation.
Introduction
Accurate quantification of Capsiamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and various research studies. The establishment of a linear range and the lower and upper limits of quantification (LLOQ and ULOQ) are fundamental aspects of bioanalytical method validation. This guide compares the performance of the highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, utilizing a deuterated internal standard (this compound), with the more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1][2] It co-elutes with the analyte and experiences similar extraction efficiency and ionization effects, thus providing the most accurate correction for experimental variability.[1]
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of capsaicinoids, which are structurally analogous to Capsiamide. These values serve as a benchmark for what can be expected during the validation of a Capsiamide assay.
Table 1: LC-MS/MS Method using this compound
| Parameter | Typical Performance | Source(s) |
| Linear Range | 0.5 - 40 µg/kg | [3][4] |
| 0.325 - 650 ng/mL | ||
| 1.0 - 250 ng/mL | ||
| Correlation Coefficient (r²) | > 0.999 | |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/kg | |
| 0.325 ng/mL | ||
| 1.0 ng/mL | ||
| Intra-assay Precision (%RSD) | < 10% | |
| Inter-assay Precision (%RSD) | < 10% | |
| Accuracy | 90 - 107% | |
| 91 - 102% |
Table 2: HPLC-UV Method
| Parameter | Typical Performance | Source(s) |
| Linear Range | 0.25 - 20.0 µg/mL | |
| 27.5 - 550 µg/mL | ||
| Correlation Coefficient (r²) | > 0.998 | |
| 0.9998 | ||
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | |
| Intra-assay Precision (%RSD) | < 2.5% | |
| Inter-assay Precision (%RSD) | < 2% | |
| Accuracy | 98.5 - 100.3% |
Experimental Protocols
Detailed methodologies for establishing linearity and range are provided below.
Protocol 1: LC-MS/MS with this compound Internal Standard
This method offers high sensitivity and selectivity, making it ideal for bioanalysis where low concentrations of the analyte are expected.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Capsiamide and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the Capsiamide stock solution to create working standards for the calibration curve.
-
Prepare a working solution of the internal standard (this compound) at a constant concentration.
2. Calibration Curve Preparation:
-
Spike a series of blank biological matrix samples (e.g., plasma, urine) with the Capsiamide working standards to create calibration standards at a minimum of six to eight different concentration levels.
-
Add the this compound internal standard working solution to each calibration standard.
3. Sample Extraction:
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., InertSustain C18).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Capsiamide and this compound.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Capsiamide/Capsiamide-d3) against the nominal concentration of Capsiamide.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).
-
The linear range is defined by the LLOQ and ULOQ, where the precision and accuracy are within acceptable limits (typically ±15-20%).
Protocol 2: HPLC-UV
This method is more widely available and cost-effective but generally offers lower sensitivity compared to LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Prepare stock and working solutions of Capsiamide and a suitable internal standard (a structurally similar compound not present in the samples) in the mobile phase.
2. Calibration Curve Preparation:
-
Prepare a series of calibration standards by diluting the Capsiamide working solution in the mobile phase.
-
Add the internal standard to each calibration standard at a constant concentration.
3. Sample Preparation:
-
For cleaner samples (e.g., pharmaceutical formulations), direct dilution in the mobile phase may be sufficient.
-
For biological matrices, a sample clean-up step such as protein precipitation or extraction is necessary.
4. HPLC-UV Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or a buffer.
-
Flow Rate: Typically 1-2 mL/min.
-
-
Detection:
-
Wavelength: UV detection at the wavelength of maximum absorbance for Capsiamide (e.g., 280 nm).
-
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Capsiamide/Internal Standard) versus the concentration of Capsiamide.
-
Determine the linearity and range as described for the LC-MS/MS method.
Visualizations
Experimental Workflow for Linearity and Range Determination
Caption: Workflow for establishing linearity and range in a bioanalytical method.
Logical Relationship of Validation Parameters
Caption: Interdependence of key validation parameters for quantitative assays.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast simultaneous determination of capsaicin, dihydrocapsaicin and nonivamide for detecting adulteration in edible and crude vegetable oils by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantitative Analysis of Capsiamide: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Capsiamide, a molecule of growing interest in various research fields. Due to the limited availability of specific validated methods for Capsiamide, this document leverages data from its well-studied structural analog, capsaicin, to provide a robust framework for analytical method selection and development. The primary focus is on a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, alongside a comparison with alternative techniques.
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for obtaining accurate and reliable quantitative data. The following table summarizes the performance characteristics of a recommended LC-MS/MS method alongside common alternative techniques for the analysis of capsaicinoids, which can be adapted for Capsiamide.
| Analytical Method | Analyte | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Key Advantages | Key Disadvantages |
| LC-MS/MS | Capsaicin | Capsaicin-d3 | Oil | 0.15 µg/kg | 0.5 µg/kg | 0.5 - 40 µg/kg | High sensitivity and specificity | Higher instrument cost and complexity |
| LC-MS/MS | Capsaicin | Phenacetin | Mouse Plasma | - | 0.325 ng/mL | 0.325 - 650 ng/mL | High sensitivity, suitable for pharmacokinetics | Requires MS expertise |
| LC-MS/MS | Capsaicin | Octanoyl vanillamide | Blood | - | < 1.0 ng/mL | 1.0 - 250 ng/mL | Good sensitivity in biological matrix | Non-isotopic internal standard |
| HPLC-UV | Capsaicin | - | Pharmaceutical Formulation | 0.070 µg/mL | 0.212 µg/mL | 2.5 - 200 µg/mL | Lower cost, widely available[1] | Lower sensitivity and specificity compared to MS[1] |
| GC-MS | Capsaicin | - | Food Samples | 0.09 µg/g | 0.30 µg/g | 0.025 - 810 µg/mL (as TMS derivative) | Good for volatile compounds, high resolution | Derivatization often required, potential for thermal degradation[2] |
Featured Method: LC-MS/MS with Deuterated Internal Standard
For the sensitive and specific quantification of Capsiamide in biological matrices, an LC-MS/MS method with a stable isotope-labeled internal standard is recommended. The use of a deuterated standard, such as Capsiamide-d3 (or a close analog like capsaicin-d3), corrects for matrix effects and variations in sample processing and instrument response, leading to highly accurate and precise results.
Experimental Protocol (Synthesized Method for Plasma)
This protocol is a synthesized approach based on established methods for capsaicinoid analysis in biological fluids and the use of deuterated internal standards.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound at 50 ng/mL in methanol).
-
Vortex mix the sample for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., n-butyl chloride or a mixture of ethyl acetate and acetone, 85:15 v/v).
-
Vortex mix vigorously for 1 minute, followed by shaking for 20 minutes.
-
Centrifuge the sample at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components, for example:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-7 min: Hold at 5% A
-
7-8 min: Return to 95% A
-
8-10 min: Re-equilibration at 95% A
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for Capsiamide):
-
Capsiamide: Precursor ion [M+H]+ → Product ion (specific fragment).
-
This compound: Precursor ion [M+H]+ → Product ion (corresponding fragment).
-
Note: The specific m/z values for precursor and product ions for Capsiamide and its d3 standard would need to be determined experimentally. For capsaicin, the transition is typically m/z 306.2 → 137.1.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Experimental Workflow and Signaling Pathway
To visualize the analytical process and the biological context of Capsiamide, the following diagrams are provided.
References
Navigating the Rigors of Bioanalysis: A Comparative Guide to LC-MS Method Robustness Testing for Capsiamide-d3
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. The robustness of a Liquid Chromatography-Mass Spectrometry (LC-MS) method guarantees its performance remains consistent despite minor variations in experimental conditions, a critical aspect of method validation throughout the drug development lifecycle. This guide provides a comprehensive comparison of key parameters in the robustness testing of an LC-MS method for the quantification of Capsiamide-d3, a deuterated internal standard often used in the analysis of capsaicin and related compounds.
This document outlines the experimental design, acceptance criteria, and comparative data for evaluating the robustness of an LC-MS method for this compound. The data presented herein is designed to be a practical reference for establishing and validating reliable bioanalytical methods.
Comparative Analysis of Robustness Parameters
The robustness of an LC-MS method is challenged by deliberately introducing small variations to the method parameters and observing the impact on the results. The following table summarizes the typical parameters investigated during a robustness study for this compound, along with common variations and acceptance criteria.
| Parameter | Variation 1 | Variation 2 | Acceptance Criteria for System Suitability | Acceptance Criteria for Sample Analysis |
| Column Temperature | 35°C | 45°C | Peak Asymmetry: 0.8 - 1.5; Tailing Factor: < 2.0 | %RSD of peak area ratio < 15% |
| Mobile Phase pH | pH 3.0 | pH 3.4 | Retention Time Shift: < 5% | %Bias of back-calculated concentration < 15% |
| Flow Rate | 0.45 mL/min | 0.55 mL/min | Peak Width at half-height: < 15% change | %RSD of peak area ratio < 15% |
| Mobile Phase Composition | 88% Organic | 92% Organic | Signal-to-Noise Ratio: > 10 | %Bias of back-calculated concentration < 15% |
| Column Lot | Lot A | Lot B | Resolution of critical pairs > 2.0 | %RSD of peak area ratio < 15% |
Table 1: Summary of Robustness Testing Parameters and Acceptance Criteria for this compound LC-MS Method. The table presents a set of typical parameters and their deliberate variations to assess the method's robustness. The acceptance criteria are divided into system suitability (ensuring chromatographic performance) and sample analysis (ensuring accuracy and precision of quantification).
Experimental Protocols
A detailed methodology is crucial for the reproducibility of robustness testing. Below are the protocols for the key experiments cited in this guide.
Standard Solution and Quality Control (QC) Sample Preparation
-
Stock Solution: A primary stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: A series of working standard solutions are prepared by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and QC Samples: Calibration standards and quality control samples (Low, Medium, and High concentrations) are prepared by spiking the working standard solutions into the appropriate biological matrix (e.g., human plasma).
LC-MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Nominal Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Mobile Phase pH: 3.2
-
Mobile Phase Composition (initial): 90% B
-
Robustness Experimental Design
The robustness study is conducted using a "one factor at a time" (OFAT) approach, where one parameter is varied while others are kept at their nominal settings. For each variation, a set of QC samples at low, medium, and high concentrations are analyzed in triplicate.
Data Analysis
The peak area ratio of this compound to its corresponding analyte (if applicable, or absolute peak area if analyzed alone) is calculated. The mean, standard deviation, and relative standard deviation (%RSD) are determined for each set of injections. The accuracy is assessed by calculating the percentage bias of the back-calculated concentrations from the nominal concentration.
Visualizing the Workflow and Logical Relationships
To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationships in robustness testing.
Figure 1: This diagram illustrates the sequential workflow of a robustness testing experiment, from the initial preparation of standards and quality control samples, through the analytical phase of varying experimental parameters, to the final data evaluation and assessment of method robustness.
The Deuterium Advantage: A Comparative Guide to Capsiamide-d3 for Researchers
For researchers and drug development professionals, the strategic replacement of hydrogen with deuterium in a lead compound can significantly enhance its pharmacokinetic profile. This guide provides a detailed comparison of Capsiamide-d3 against its structural analogs, highlighting the advantages conferred by deuteration, supported by established principles and experimental methodologies.
This compound is a deuterated form of Capsiamide, a structural analog of Capsaicin, the pungent compound in chili peppers. Like Capsaicin, these compounds are agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation pathways. The primary rationale for the development of this compound lies in the "deuterium advantage," which leverages the kinetic isotope effect to improve metabolic stability.
Enhanced Metabolic Stability: The Core Advantage
The substitution of hydrogen with deuterium at specific metabolic sites can significantly slow down the rate of enzymatic metabolism. This is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which requires more energy for enzymatic cleavage. For capsaicinoids, which are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver, this can lead to a more favorable pharmacokinetic profile.
Key Metabolic Pathways of Capsaicinoids
Capsaicin and its analogs undergo extensive phase I metabolism, primarily through the action of CYP enzymes. Key metabolic pathways include:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the vanillyl ring.
-
Alkyl Hydroxylation: Hydroxylation of the fatty acid side chain.
-
O-demethylation: Removal of the methyl group from the vanillyl moiety.
-
Dehydrogenation: Removal of hydrogen atoms from the alkyl chain.
These metabolic processes generally lead to the detoxification and inactivation of the parent compound. By slowing these metabolic routes, this compound is expected to exhibit a longer duration of action and improved bioavailability.
Comparative Data Overview
While direct, publicly available experimental data comparing this compound to its non-deuterated analogs is limited, the well-established principles of deuteration allow for a strong inferential comparison. The following tables present expected comparative data based on these principles and data from analogous deuterated compounds.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (Illustrative Data)
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Capsaicin | 15 | 46.2 |
| Capsiamide | 20 | 34.7 |
| This compound | 60 | 11.6 |
This data is illustrative and based on the expected increase in metabolic stability due to the kinetic isotope effect.
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Illustrative Data)
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Clearance (mL/h/kg) |
| Capsaicin | 10 | 250 | 1 | 750 | 13.3 |
| Capsiamide | 10 | 300 | 1.5 | 900 | 11.1 |
| This compound | 10 | 450 | 2 | 1800 | 5.6 |
This data is illustrative and based on the expected pharmacokinetic improvements due to enhanced metabolic stability. For comparison, a study on deuterated methadone showed a 5.7-fold increase in AUC and a significant reduction in clearance compared to its non-deuterated counterpart in mice.[1]
Experimental Protocols
To enable researchers to verify these advantages, detailed methodologies for key experiments are provided below.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (this compound, Capsiamide, Capsaicin)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test compounds and internal standard in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system and HLM suspension in phosphate buffer.
-
Incubation: In a 96-well plate, combine the HLM suspension and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * 1000).
TRPV1 Receptor Activation Assay
Objective: To determine the potency and efficacy of test compounds in activating the TRPV1 receptor.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Test compounds
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HEK293-hTRPV1 cells in appropriate media until they reach confluency.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with Fluo-4 AM dye in HBSS containing Pluronic F-127 for 1 hour at 37°C.
-
Compound Addition: Wash the cells with HBSS and add varying concentrations of the test compounds.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 525 nm) to detect intracellular calcium influx.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (potency) and Emax (efficacy).
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key concepts.
References
Cross-validation of methods for capsaicinoid analysis
For researchers, scientists, and drug development professionals, the accurate quantification of capsaicinoids is critical. This guide provides a comprehensive cross-validation of the most common analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. We delve into the experimental protocols, present comparative performance data, and visualize the underlying biological pathways to inform your selection of the most suitable method for your research needs.
Introduction to Capsaicinoid Analysis
Capsaicinoids are the compounds responsible for the pungent "heat" of chili peppers. The most abundant and well-known of these are capsaicin and dihydrocapsaicin. Beyond their culinary significance, capsaicinoids are pharmacologically active molecules with applications in pain relief, cancer research, and weight management. Consequently, robust and reliable analytical methods for their quantification are paramount. The choice of method often depends on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and cost.
Comparison of Analytical Methods
The three primary methods for capsaicinoid analysis each offer distinct advantages and disadvantages. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for its accuracy and reliability in separating and quantifying different capsaicinoid analogues.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity, particularly when coupled with a mass selective detector.[3][4] UV-Visible Spectrophotometry offers a simpler, more cost-effective approach, suitable for determining total capsaicinoid content.[5]
Quantitative Performance Data
The following table summarizes the key performance indicators for each method, compiled from various validation studies. It is important to note that these values can vary depending on the specific instrumentation, column, mobile phase, and sample matrix.
| Performance Metric | HPLC | GC-MS | UV-Visible Spectrophotometry |
| **Linearity (R²) ** | >0.99 | >0.98 | ~0.99 |
| Limit of Detection (LOD) | 0.045 - 0.5 µg/mL | ~1.1 µg/mL | Not consistently reported |
| Limit of Quantification (LOQ) | 0.11 - 1.5 µg/mL | ~3.6 µg/mL | Not consistently reported |
| Accuracy (% Recovery) | 97 - 100% | Not consistently reported | Not consistently reported |
| Precision (%RSD) | < 2.0% | < 7.0% (peak area) | Not consistently reported |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized protocols for each of the discussed methods.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately weigh the ground, dried chili pepper sample.
-
Extract capsaicinoids using a suitable solvent such as acetonitrile or methanol, often with sonication or heating to improve efficiency.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is most commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small percentage of acid (e.g., acetic acid or formic acid) to improve peak shape.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at 280 nm is standard for capsaicinoids. Fluorescence detection can also be used for increased sensitivity.
-
Quantification: A calibration curve is generated using certified standards of capsaicin and dihydrocapsaicin.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Extraction is performed similarly to the HPLC method, often with acetone.
-
Derivatization of the extract is typically required to increase the volatility of the capsaicinoids. Silylation is a common method.
-
-
GC-MS Conditions:
-
Column: A capillary column, such as a (5% phenyl)-methylpolysiloxane column, is commonly employed.
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A temperature gradient is used to separate the different capsaicinoid analogues.
-
Injection: Splitless injection is often used for trace analysis.
-
Detection: A mass selective detector is used to identify and quantify the capsaicinoids based on their mass spectra.
-
UV-Visible Spectrophotometry
-
Sample Preparation:
-
Extraction is performed using a solvent in which capsaicinoids are soluble and that does not interfere with the absorbance reading, such as ethanol.
-
The extract is filtered to remove any particulate matter.
-
-
Measurement:
-
The absorbance of the extract is measured at the wavelength of maximum absorbance for capsaicinoids, which is approximately 280 nm.
-
A blank containing the extraction solvent is used to zero the spectrophotometer.
-
Quantification: The total capsaicinoid concentration is determined by comparing the absorbance of the sample to a standard curve prepared from a capsaicin standard.
-
Visualizing the Process and Pathway
To better understand the analytical workflow and the biological context of capsaicinoids, the following diagrams are provided.
Figure 1. General workflow for the analysis of capsaicinoids.
Figure 2. Simplified signaling pathway of capsaicin through the TRPV1 receptor.
Conclusion
The choice of an analytical method for capsaicinoid quantification is a critical decision that impacts the accuracy and reliability of research findings. HPLC remains the most robust and widely accepted method for detailed analysis of individual capsaicinoids. GC-MS offers a highly sensitive alternative, particularly for complex matrices. For rapid screening and determination of total capsaicinoid content, UV-Visible Spectrophotometry provides a simple and cost-effective solution. By understanding the principles, protocols, and performance characteristics of each method, researchers can confidently select the most appropriate tool to advance their work in the fields of food science, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC/UV quantitative analysis of capsaicinoids: insights into antioxidant potential of various Capsicum cultivars -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. TRPV1 - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Assessing the Isotopic Purity of Capsiamide-d3 Standards
For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of Capsiamide-d3, a deuterated analog of Capsiamide. Ensuring high isotopic enrichment is critical for its application as an internal standard in pharmacokinetic studies and in metabolic research. This guide details the experimental protocols for the two primary analytical methods: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, it presents a comparative analysis of this compound with a common alternative, Capsaicin-d3, to illustrate the data-driven approach to selecting the most suitable labeled compound for your research needs.
Data Presentation: A Comparative Analysis
The isotopic purity of a deuterated compound is not solely defined by the percentage of the desired deuterated species (d3 in the case of this compound). A complete assessment includes the distribution of all isotopologues (molecules that differ only in their isotopic composition). The following table provides an illustrative comparison of the isotopic purity of two different deuterated standards, highlighting the key parameters for evaluation.
| Parameter | This compound (Hypothetical Data) | Capsaicin-d3 (Hypothetical Data) |
| Chemical Purity (by HPLC) | >99.5% | >99.0% |
| Isotopic Enrichment (D atom %) | 99.6% | 99.2% |
| Isotopologue Distribution (by MS) | ||
| d0 (unlabeled) | 0.1% | 0.2% |
| d1 | 0.3% | 0.6% |
| d2 | 1.0% | 2.0% |
| d3 (desired) | 98.6% | 97.2% |
| Residual ¹H Signal (by ¹H-NMR) | < 0.5% at specified positions | < 1.0% at specified positions |
Experimental Protocols
Accurate determination of isotopic purity relies on robust and well-defined analytical methods. Below are detailed protocols for the two primary techniques.
Mass Spectrometry (MS) for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic enrichment and the distribution of isotopologues.
Objective: To quantify the relative abundance of each isotopologue of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Scan Range: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 250-350 for this compound).
-
Resolution: Set the instrument to a high resolution (e.g., >30,000 FWHM) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Capsiamide (d0) and all its deuterated isotopologues (d1, d2, d3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.
-
The isotopic enrichment is calculated based on the weighted average of the deuterium content across all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment
¹H-NMR and ²H-NMR spectroscopy are used to confirm the positions of deuteration and to quantify the isotopic purity.
Objective: To confirm the positions of deuteration and quantify the residual proton signals.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
¹H-NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Integrate the signals corresponding to the residual protons at the deuterated positions.
-
The percentage of residual protons can be calculated by comparing the integral of the residual proton signal to the integral of a signal from a non-deuterated position on the molecule or the internal standard.
-
-
²H-NMR Spectroscopy:
-
Acquire a one-dimensional ²H-NMR spectrum.
-
The presence of a signal at the expected chemical shift confirms the incorporation of deuterium at the desired position.
-
The isotopic purity can be determined by comparing the integral of the deuterium signal to that of a known deuterium standard.
-
Visualization of Experimental Workflow and Decision Making
To further clarify the experimental process and the selection criteria for deuterated standards, the following diagrams are provided.
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Caption: Decision-making flowchart for selecting a deuterated standard.
Conclusion
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. benchchem.com [benchchem.com]
- 3. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Safety Operating Guide
Proper Disposal of Capsiamide-d3: A Safety and Operations Guide
Immediate Safety and Handling Considerations
Capsiamide-d3, as a derivative of Capsiamide found in hot peppers, should be handled with care due to its potential irritant properties.[1][2] All laboratory personnel must adhere to standard safety protocols when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols during handling.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
-
Waste Identification and Collection:
-
Treat all this compound waste, including unused product, contaminated materials (e.g., pipette tips, weighing paper), and empty containers, as hazardous chemical waste.[3]
-
Collect solid and liquid waste in separate, designated hazardous waste containers.
-
-
Container Selection and Labeling:
-
Use only approved, chemically compatible waste containers. Plastic containers are often preferred for their durability.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Irritant").
-
-
Waste Segregation and Storage:
-
Store this compound waste separately from incompatible materials. Amides can be incompatible with strong oxidizing agents, strong bases, and epoxides.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation.
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year, but check institutional policies), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Decontamination of Empty Containers
Empty containers that once held this compound must also be disposed of as hazardous waste unless they have been properly decontaminated.
-
Triple Rinsing: For containers that held acute hazardous waste, triple rinsing with a suitable solvent is required before the container can be disposed of as regular trash. While it is not confirmed if this compound is an acute hazardous waste, this is a recommended best practice.
-
Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.
-
Defacing Labels: After decontamination, all hazardous chemical labels on the container must be defaced or removed before it is discarded.
Quantitative Data and Chemical Properties
While specific quantitative disposal data is not available, the following table summarizes key chemical properties relevant to handling and disposal.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₁₇H₃₂D₃NO | Indicates the presence of nitrogen (amide group), which can have specific reactivity and disposal considerations. |
| Appearance | Assumed to be a solid | Solid waste should be collected separately from liquid waste. |
| Solubility | Expected to be soluble in organic solvents | The choice of solvent for decontamination should be based on solubility. Rinsate will be a hazardous waste. |
| Known Hazards | Potential Irritant (based on capsaicinoids) | Requires appropriate PPE and handling in a ventilated area. Waste should be labeled as "Irritant." |
| Incompatibilities | Strong oxidizing agents, strong bases | Waste must be segregated from these materials to prevent dangerous chemical reactions. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
